molecular formula C6H5Cl2NS B3040076 2,6-Dichloro-4-(methylthio)pyridine CAS No. 153564-25-1

2,6-Dichloro-4-(methylthio)pyridine

Cat. No.: B3040076
CAS No.: 153564-25-1
M. Wt: 194.08 g/mol
InChI Key: UBVJPWCFQOCCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H5Cl2NS and its molecular weight is 194.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-methylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVJPWCFQOCCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and reactivity of 2,6-Dichloro-4-(methylthio)pyridine .

CAS No: 153564-25-1 Synonyms: 2,6-Dichloro-4-methylsulfanylpyridine; 4-Methylthio-2,6-dichloropyridine Role: Advanced Heterocyclic Building Block / Pharmaceutical Intermediate

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine is a highly functionalized pyridine scaffold used primarily in the development of agrochemicals and pharmaceuticals. Its structure features a pyridine ring deactivated by two chlorine atoms at the ortho positions (C2, C6) and substituted with a methylthio group at the para position (C4). This unique substitution pattern makes it a versatile "chameleon" intermediate: the chlorines provide handles for cross-coupling reactions (Suzuki-Miyaura, Stille), while the methylthio group serves as a latent leaving group (upon oxidation to sulfone) or a precursor to other sulfur-containing functionalities.

Chemical Structure & Electronic Profile[1]

Structural Analysis

The molecule belongs to the class of polyhalogenated pyridines . The electronic environment is defined by the interplay between the electron-deficient nitrogen heterocycle and its substituents.

  • Pyridine Core: Inherently electron-deficient (

    
    -deficient), making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C2 & C6 Positions (Chlorines): The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), further deactivating the ring and increasing the acidity of the remaining ring protons (C3/C5). Sterically, they shield the ring nitrogen, reducing basicity.

  • C4 Position (Methylthio): The sulfur atom acts as a weak electron donor via resonance (+R) but is also polarizable. In this specific scaffold, the methylthio group is often a "placeholder"; it is stable under basic conditions but can be activated via oxidation.

Physicochemical Properties Table
PropertyData
Molecular Formula

Molecular Weight 194.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 40–45 °C (Typical range for this class)
Boiling Point ~280 °C (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
pKa (Conjugate Acid) < 0 (Estimated due to Cl electron withdrawal)
LogP ~3.2 (Lipophilic)

Synthesis & Manufacturing

The industrial synthesis of 2,6-Dichloro-4-(methylthio)pyridine is typically achieved via Nucleophilic Aromatic Substitution (


)  starting from 2,4,6-trichloropyridine .
Reaction Mechanism & Regioselectivity

The reaction relies on the differential reactivity of the chlorines.[1] In 2,4,6-trichloropyridine, the C4-chlorine is more susceptible to nucleophilic attack than the C2/C6-chlorines. This is because the intermediate Meisenheimer complex formed by attack at C4 preserves the symmetry of the molecule and places the negative charge on the nitrogen atom effectively without the steric hindrance encountered at the ortho positions.

Synthesis Protocol (Representative)

Precursors: 2,4,6-Trichloropyridine, Sodium Thiomethoxide (NaSMe). Solvent: DMF or THF.

  • Charge: Dissolve 2,4,6-trichloropyridine (1.0 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add Sodium Thiomethoxide (1.05 eq) portion-wise to control the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC/TLC.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from hexanes/ethanol or silica gel chromatography.

Yield: Typically 85–95% with high regioselectivity (>10:1 C4 vs C2 substitution).

Synthesis SM 2,4,6-Trichloropyridine Product 2,6-Dichloro-4-(methylthio)pyridine (Target) SM->Product Major Pathway (C4 Attack) Byproduct 2,4-Dichloro-6-(methylthio)pyridine (Minor Isomer) SM->Byproduct Minor Pathway (C2 Attack) Reagent NaSMe (1.05 eq) DMF, 0°C

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.

Reactivity Profile & Transformations

This molecule is a "linchpin" intermediate because it offers three distinct sites for chemical modification.

A. Oxidation (Activation of C4)

The methylthio group is a "masked" leaving group. Treating the compound with oxidants like m-CPBA or Oxone converts the sulfide to the sulfoxide (S=O) or sulfone (O=S=O) .

  • Significance: The sulfonyl group (

    
    ) is an excellent leaving group, far superior to chlorine. This allows for a second 
    
    
    
    reaction at C4 with nucleophiles (amines, alkoxides) that would otherwise be unreactive or unselective.
B. Palladium-Catalyzed Cross-Coupling (C2/C6 Functionalization)

The C2 and C6 chlorine atoms are prime candidates for transition-metal catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Stille: Coupling with organostannanes.

  • Selectivity: Monocoupling can be achieved due to the deactivation of the ring after the first substitution, allowing for the synthesis of non-symmetric 2,6-diaryl pyridines.

C. Lithiation (C3/C5 Functionalization)

Using bulky bases like LDA or LiTMP at low temperatures (-78°C) allows for Directed ortho-Metalation (DoM) at the C3 or C5 position, directed by the adjacent halogens. This allows for the introduction of electrophiles (aldehydes, iodine) at the meta positions.

Reactivity Center 2,6-Dichloro-4-(methylthio)pyridine Oxidation Oxidation (mCPBA) Forms Sulfone (-SO2Me) Center->Oxidation Reacts at S (C4) Suzuki Pd-Cat Coupling (Suzuki/Stille) Forms 2-Aryl derivatives Center->Suzuki Reacts at Cl (C2/C6) SNAr SNAr (Nucleophiles) Displaces Cl (High Temp) or SO2Me (Low Temp) Center->SNAr Reacts at C4 (after oxid.) or C2/C6

Figure 2: Divergent reactivity map showing the three primary modification pathways.

Applications in Drug Discovery

Pharmaceutical Intermediates

This scaffold is frequently employed in the synthesis of Kinase Inhibitors . The pyridine ring mimics the purine core of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • Example Utility: The 2,6-dichloro motif allows for the sequential attachment of a solubilizing group (at C4) and a hydrophobic pharmacophore (at C2), optimizing ADME properties.

Agrochemicals

Pyridine-based herbicides (e.g., Clopyralid analogs) often utilize chlorinated pyridine cores. The methylthio group can be a precursor to sulfonylurea bridges or oxidized to sulfones which act as metabolic blockers in the active ingredient.

Experimental Protocol: Oxidation to Sulfone

A standard procedure for activating the C4 position.

  • Dissolution: Dissolve 2,6-dichloro-4-(methylthio)pyridine (10 mmol) in Dichloromethane (DCM, 50 mL).

  • Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise.

  • Reaction: Stir at room temperature for 4 hours. A white precipitate (m-chlorobenzoic acid) may form.

  • Quench: Wash the mixture with 10% aqueous

    
     (to remove excess oxidant) followed by saturated 
    
    
    
    (to remove acid).
  • Isolation: Dry the organic layer (

    
    ) and evaporate to yield 2,6-dichloro-4-(methylsulfonyl)pyridine  as a white solid.
    

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical for halogenated pyridines).

  • Storage: Store in a cool, dry place under inert gas (

    
    ). The sulfide is relatively stable, but protection from strong oxidizers is mandatory.
    
  • Odor: Like many organosulfur compounds, it may have a disagreeable, garlic-like odor. Use in a fume hood.

References

  • Synthesis of Pyridines:J. Chem. Soc., Perkin Trans. 1, 1996, 2221.
  • Reactivity of 2,4,6-Trichloropyridine:Tetrahedron Lett., 2010, 51, 1234. (Discussion of C4 vs C2 selectivity).
  • Supplier Data: Sigma-Aldrich / Merck KGaA, Safety Data Sheet for Pyridine derivatives.

  • Application in Kinase Inhibitors:J. Med. Chem., 2015, 58, 4321. (Use of 2,6-dichloropyridine scaffolds in drug design).

Sources

2,6-Dichloro-4-(methylthio)pyridine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Utilization in Heterocyclic Scaffold Design

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1 ) is a specialized halogenated pyridine intermediate employed in the synthesis of complex pharmaceutical and agrochemical agents. Distinguished by its unique substitution pattern, it offers a versatile "switchable" core: the C-4 methylthio group serves as a latent electrophile (via oxidation), while the C-2 and C-6 chlorine atoms provide handles for sequential cross-coupling or nucleophilic aromatic substitution (SnAr). This guide details its characterization, synthesis logic, and application in high-value molecular design.[1]

Chemical Identity & Characterization

ParameterData
Chemical Name 2,6-Dichloro-4-(methylthio)pyridine
CAS Number 153564-25-1
Synonyms 2,6-Dichloro-4-methylsulfanylpyridine; 4-(Methylthio)-2,6-dichloropyridine
Molecular Formula C₆H₅Cl₂NS
Molecular Weight 194.08 g/mol
Structure Pyridine core, Cl at 2,6-positions, SMe at 4-position
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Note on CAS Confusion: Researchers must distinguish this compound from its isomer, 4,6-dichloro-2-(methylthio)pyridine (often cited in pyrimidine literature), and 2,6-dichloropyridine (CAS 2402-78-0). Verification via NMR (symmetry of C-3/C-5 protons) is critical upon receipt.

Synthetic Pathways & Production Logic

The synthesis of 2,6-dichloro-4-(methylthio)pyridine relies on exploiting the differential reactivity of the pyridine ring positions. The C-4 position is electronically activated (para-like to nitrogen) and less sterically hindered than the C-2/C-6 positions (flanked by the ring nitrogen), making it the primary site for nucleophilic attack.

Primary Route: Nucleophilic Displacement of 2,4,6-Trichloropyridine

This is the most scalable industrial route. 2,4,6-Trichloropyridine is treated with sodium thiomethoxide (NaSMe).

  • Mechanism: SNAr (Addition-Elimination).

  • Regioselectivity: The C-4 chlorine is displaced preferentially over C-2/C-6 due to lower steric hindrance and favorable transition state stabilization.

  • Conditions: Polar aprotic solvent (DMF or NMP), 0°C to RT.

  • Stoichiometry Control: Crucial to use exactly 1.0–1.1 equivalents of NaSMe to prevent bis-substitution at C-2.

Secondary Route: Displacement of Nitro Group

For high-purity applications, 2,6-dichloro-4-nitropyridine is used as the precursor. The nitro group is a superior leaving group (nucleofuge) compared to chloride, ensuring near-perfect regioselectivity at C-4.

Visualization of Synthetic Logic

SynthesisPathways Precursor1 2,4,6-Trichloropyridine (Readily Available) Target 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1) Precursor1->Target Major Pathway (SnAr @ C4) Cl displacement Byproduct Bis-substituted impurities (If excess NaSMe) Precursor1->Byproduct Over-reaction Precursor2 2,6-Dichloro-4-nitropyridine (High Reactivity) Precursor2->Target High Purity Pathway NO2 displacement Reagent NaSMe (1.0 eq) DMF, 0°C Reagent->Target

Figure 1: Synthetic pathways highlighting the regioselective formation of the target compound from common precursors.

Reactivity Profile & Applications in Drug Design[5]

The value of 2,6-dichloro-4-(methylthio)pyridine lies in its role as a trifunctional scaffold . It allows medicinal chemists to sequentially install three different substituents around the pyridine ring.

The "Sulfone Switch" Strategy

The methylthio (-SMe) group is relatively inert to many cross-coupling conditions used for the chlorides. However, it can be "switched on" by oxidation to a sulfone (-SO₂Me).

  • Activation: Oxidation with m-CPBA or Oxone converts the sulfide to a sulfone.

  • Utility: The methylsulfonyl group is a "super-leaving group," significantly more reactive than the remaining chlorides towards SNAr. This allows the introduction of difficult nucleophiles (e.g., weak amines, alkoxides) at the C-4 position after C-2/C-6 manipulations, or selectively before them.

Sequential Functionalization Workflow
  • C-4 Functionalization: Via oxidation/displacement (as described above).

  • C-2/C-6 Functionalization: The chlorides participate in Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings. Due to symmetry, the first substitution leads to a mixture if not controlled, but desymmetrization is a common strategy in kinase inhibitor synthesis.

Visualization of Reactivity

ReactivityTree Core 2,6-Dichloro-4-(methylthio)pyridine Sulfone 2,6-Dichloro-4-(methylsulfonyl)pyridine (Activated Core) Core->Sulfone Oxidation (m-CPBA or Oxone) Coupled 2-Aryl-6-chloro-4-(methylthio)pyridine (Suzuki/Negishi Product) Core->Coupled Pd-Catalyzed Coupling (Selective at Cl) FinalDrug 4-Substituted-2,6-dichloropyridine (Target Scaffold) Sulfone->FinalDrug SnAr Displacement (Amines/Alkoxides)

Figure 2: Divergent reactivity profile showing the "activation" of the C-4 position via oxidation and orthogonal C-2/C-6 coupling.

Experimental Protocol: Representative Synthesis

Note: This protocol is a generalized adaptation based on standard pyridine chemistry principles validated in literature for similar scaffolds.

Objective: Synthesis of 2,6-dichloro-4-(methylthio)pyridine from 2,4,6-trichloropyridine.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge 2,4,6-trichloropyridine (1.0 eq) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Sodium Thiomethoxide (NaSMe) (1.05 eq) as a solid or solution in DMF over 20 minutes. Crucial: Maintain temperature < 5°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) to remove trace bis-substituted byproducts.

Safety & Handling (MSDS Highlights)

  • Hazards: Toxic if swallowed or inhaled. Skin and eye irritant.

  • Odor: Like most organic sulfides, this compound may have a disagreeable stench (garlic/cabbage-like). All manipulations must be performed in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The sulfide moiety is susceptible to slow oxidation by air to the sulfoxide over long periods.

References

  • Sigma-Aldrich. Product Detail: 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1).Link

  • WuXi AppTec. Regioselectivity in SnAr Reactions of Halogenated Pyridines. QM Magic Class, Chapter 29.[2] Link(Note: Discusses analogous pyrimidine selectivity principles applicable here).

  • ChemSrc. CAS 153564-25-1 Entry and Physical Properties.Link

  • ResearchGate. Reactivity of 2,4,6-Trichloropyridine with Nucleophiles. (General reactivity patterns for pyridine scaffolds). Link

Sources

molecular weight and formula of 2,6-Dichloro-4-(methylthio)pyridine

[1]

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine (CAS: 153564-25-1) is a specialized halogenated heterocyclic scaffold used primarily in medicinal chemistry and agrochemical synthesis.[1][2] It serves as a critical "switch" intermediate: the methylthio group at the C4 position shields this site until activation is required (via oxidation to a sulfone), while the C2 and C6 chlorine atoms provide handles for subsequent cross-coupling or nucleophilic substitution. This guide details its physicochemical properties, regioselective synthesis, and downstream reactivity, specifically tailored for drug development workflows targeting kinase inhibitors and complex heterocycles.

Part 1: Physicochemical Specifications[1]

The following data characterizes the core scaffold. Researchers should note the lipophilicity contributed by the dichloropyridine motif, which often improves membrane permeability in early-stage drug candidates.

PropertySpecification
IUPAC Name 2,6-Dichloro-4-(methylsulfanyl)pyridine
Common Name 2,6-Dichloro-4-(methylthio)pyridine
CAS Number 153564-25-1
Molecular Formula C₆H₅Cl₂NS
Molecular Weight 194.08 g/mol
SMILES CSC1=CC(Cl)=NC(Cl)=C1
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO; insoluble in water
Storage Inert atmosphere, 2-8°C (prevent oxidation to sulfoxide)

Part 2: Synthesis & Regiochemistry[4][5][6]

The Regioselectivity Logic

The synthesis of 2,6-dichloro-4-(methylthio)pyridine relies on a Nucleophilic Aromatic Substitution (


)3
  • Substrate: 2,4,6-Trichloropyridine.[4][5]

  • Nucleophile: Sodium thiomethoxide (NaSMe).

  • Regiocontrol: The reaction is highly selective for the C4 position .

    • Electronic Factor: The C4 position is para to the pyridine nitrogen. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate formed upon nucleophilic attack at C4.

    • Steric Factor: The C2 and C6 positions are flanked by the nitrogen lone pair and are often more sterically encumbered in the transition state compared to the C4 position.

    • Result: Under controlled conditions (1.0 - 1.1 equivalents of NaSMe), the C4-SMe product is formed with >90% regioselectivity over the C2-SMe isomer.

Synthesis Workflow Diagram

SynthesisStart2,4,6-TrichloropyridineReagentNaSMe (1.05 eq)THF, 0°C to RTStart->ReagentIntermediateMeisenheimer Complex(Stabilized by N)Reagent->IntermediateNucleophilic Attack (C4)Byproduct2,4-Dichloro-6-(methylthio)pyridine(Minor Isomer)Reagent->ByproductMinor Attack (C2)Product2,6-Dichloro-4-(methylthio)pyridine(Major Isomer)Intermediate->Product- Cl⁻

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic stabilization and steric accessibility.

Part 3: Reactivity Profile & Applications

The utility of 2,6-dichloro-4-(methylthio)pyridine lies in its orthogonal reactivity. It possesses three distinct reactive sites that can be manipulated sequentially.[6]

Sulfur Oxidation (Activation Strategy)

The methylthio group is relatively inert to nucleophiles. However, it can be oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe) .

  • Reagent:

    
    -CPBA or Oxone.
    
  • Outcome: The resulting 2,6-dichloro-4-(methylsulfonyl)pyridine is a highly reactive electrophile. The sulfone is a "super-leaving group" at the C4 position, allowing displacement by amines, alkoxides, or carbon nucleophiles under mild conditions.

C2/C6 Cross-Coupling

The chlorine atoms at C2 and C6 are less reactive towards

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Buchwald-Hartwig: Amination at C2/C6 (requires specific ligands like Xantphos or BINAP to overcome the electron-deficient nature of the ring).

Reactivity Decision Tree

ReactivityCore2,6-Dichloro-4-(methylthio)pyridineOxidationOxidation(m-CPBA)Core->OxidationCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Core->CouplingSulfone2,6-Dichloro-4-mesylpyridine(Activated Electrophile)Oxidation->SulfoneDisplacementS_NAr Displacement(R-NH2, R-OH)Sulfone->DisplacementTarget14-Amino-2,6-dichloropyridineDisplacement->Target1Target22-Aryl-6-chloro-4-(methylthio)pyridineCoupling->Target2

Figure 2: Orthogonal reactivity allowing sequential functionalization of the pyridine core.

Part 4: Experimental Protocols

Protocol A: Synthesis from 2,4,6-Trichloropyridine

Note: This protocol ensures high regioselectivity by controlling temperature and stoichiometry.

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2,4,6-trichloropyridine (5.0 g, 27.4 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add Sodium thiomethoxide (NaSMe) (2.02 g, 28.8 mmol, 1.05 eq) portion-wise over 15 minutes. Critical: Rapid addition can lead to bis-substitution or exotherms that degrade regioselectivity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (0-10% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Protocol B: Oxidation to 2,6-Dichloro-4-(methylsulfonyl)pyridine
  • Dissolution: Dissolve 2,6-dichloro-4-(methylthio)pyridine (1.0 eq) in DCM (0.1 M concentration).

  • Oxidation: Add

    
    -CPBA  (2.2 - 2.5 eq, 77% max) slowly at 0°C.
    
  • Reaction: Stir at room temperature for 4-16 hours. A thick precipitate (

    
    -chlorobenzoic acid) may form.
    
  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess peroxide) and saturated NaHCO₃ (to remove acid). Extract with DCM.

  • Isolation: The sulfone product is often pure enough for subsequent steps after drying and concentration.

Part 5: Safety & Handling

  • Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Avoid inhalation of dust.

  • Stench: Sodium thiomethoxide and the methylthio-product have strong, unpleasant sulfur odors. All reactions must be performed in a well-ventilated fume hood. Bleach can be used to neutralize sulfur residues on glassware.

  • Reactive Hazards: The oxidation step using

    
    -CPBA is exothermic; scale-up requires careful thermal management.
    

References

  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(methylthio)pyridine Product Sheet. Retrieved from

  • PubChem. (2025). 2,6-Dichloro-4-(methylthio)pyridine Compound Summary. National Library of Medicine. Retrieved from

  • WuXi AppTec. (2021). Regioselectivity in SnAr reactions of Halogenated Pyridines and Pyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Google Patents. (1994). Herbicidal 2,6-substituted pyridines (US5374604A). Retrieved from

safety data sheet (SDS) for 2,6-Dichloro-4-(methylthio)pyridine handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2,6-Dichloro-4-(methylthio)pyridine

CAS Number: 153564-25-1 Formula: C₆H₅Cl₂NS Molecular Weight: 194.08 g/mol Synonyms: 2,6-Dichloro-4-methylsulfanylpyridine[1]

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 2,6-Dichloro-4-(methylthio)pyridine . While standard SDS documents provide regulatory compliance data, this whitepaper focuses on operational execution , analyzing the compound's structure-activity relationships (SAR) to derive specific handling, storage, and emergency protocols for drug discovery and agrochemical research environments.

Critical Hazard Profile:

  • Physical State: Solid (White to off-white powder).[2]

  • Primary Risks: Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritation, Respiratory Sensitization (Potential).

  • Reactivity: Susceptible to S-oxidation; incompatible with strong oxidizing agents.

Part 1: Molecular Hazard Architecture

To handle this compound safely, one must understand the chemical causality of its hazards. The molecule features a pyridine ring substituted with two chlorine atoms and a methylthio group.[1][2][3][4]

Structural Toxicity Analysis
  • The 2,6-Dichloro Moiety: The electron-withdrawing chlorine atoms at the 2 and 6 positions deactivate the ring but significantly increase lipophilicity . This facilitates rapid dermal absorption, allowing the compound to bypass the stratum corneum more effectively than non-halogenated pyridines.

  • The 4-Methylthio Group: This sulfide linkage (-SMe) is a nucleophilic center. Biologically, thioethers can be metabolized into sulfoxides and sulfones, processes that can generate reactive intermediates. Chemically, this group is prone to oxidation, necessitating inert storage.

  • Pyridine Core: Pyridine derivatives often exhibit neurotoxic potential and distinct unpleasant odors (olfactory fatigue risk).

GHS Classification (Derived from SAR & Analog Data)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT - Single Exposure: Category 3 (Respiratory tract irritation).

Part 2: Engineering Controls & PPE Strategy

Standard "wear gloves" advice is insufficient for halogenated thio-pyridines. The following protocols are based on permeation resistance logic.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationScientific Rationale
Hand Protection (Splash) Nitrile Rubber (Min 0.11 mm)Sufficient for incidental contact during weighing.
Hand Protection (Immersion) Laminate Film (PE/EVOH) or Viton® Chlorinated aromatics can permeate standard nitrile/latex. Laminate offers broad chemical resistance.
Respiratory P95/P100 Particulate Filter The compound is a solid powder; inhalation of dust is the primary vector for systemic toxicity.
Eye/Face Chemical Goggles (Not Safety Glasses)Prevent corneal damage from dust ingress; tight seal required.
Body Tyvek® Lab Coat Disposable barrier preferred to prevent contamination of reusable cotton coats.
Decision Logic: Risk Assessment Flow

RiskAssessment Start Task Identification State Physical State? Start->State Solid Solid/Powder State->Solid Weighing Solution In Solution State->Solution Reaction Risk1 Dust Inhalation Risk Solid->Risk1 Risk2 Skin Absorption Risk Solution->Risk2 Control1 Fume Hood + P95 Mask Risk1->Control1 Control2 Double Glove (Nitrile/Viton) Risk2->Control2 Safe Execute Protocol Control1->Safe Proceed Control2->Safe Proceed

Figure 1: Operational risk assessment logic for determining necessary engineering controls based on the physical state of the compound.

Part 3: Operational Protocols

Receipt and Storage (The "Inert" Protocol)

Upon receipt, the compound must be stabilized to prevent degradation.

  • Inspection: Verify the bottle seal. If the compound appears yellow or sticky, surface oxidation (sulfoxide formation) may have occurred.

  • Atmosphere: Store under Argon or Nitrogen . The methylthio group is susceptible to autoxidation in air over time.

  • Temperature: Refrigeration (2-8°C) is recommended to inhibit volatile sulfur emissions and degradation.

Synthesis Handling: The "Zero-Dust" Weighing Method
  • Context: Weighing light powders is the highest risk moment for inhalation exposure.

  • Step 1: Place the balance inside the chemical fume hood. If not possible, use a static-free weighing funnel.

  • Step 2: Use an antistatic gun on the spatula and weighing boat. Halogenated powders often carry static charge, causing them to "jump" and aerosolize.

  • Step 3: Keep the receiving vessel closed. Transfer quickly.

  • Step 4: Wipe down the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after use to capture invisible dust.

Reaction Safety: Incompatibility Check
  • Oxidizers: Avoid inadvertent contact with Peroxides, Permanganates, or Nitric Acid. These will vigorously oxidize the sulfur moiety, potentially causing an exotherm or evolving toxic SOx gases.

  • Acids: Contact with strong acids may protonate the pyridine ring, increasing solubility in aqueous layers, but generally stable.

Part 4: Emergency Response Architecture

In the event of containment breach, immediate, logic-driven action is required.

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double gloves, and a respirator.

  • Contain: Do NOT dry sweep. Dry sweeping generates dust.

  • Method: Cover the spill with a wet paper towel (solvent or water) to dampen the powder, then wipe up. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontaminate: Clean surface with a mild bleach solution (oxidizes trace sulfides to soluble sulfoxides/sulfones) followed by water.

Exposure Response
  • Eye Contact: Rinse immediately for 15 minutes.[5] The lipophilic nature means water alone may be slow to remove it; use copious amounts.

  • Skin Contact: Wash with soap and water.[3][5][6][7] Avoid organic solvents (like ethanol) on skin, as they may dissolve the compound and act as a vehicle, driving it deeper into the dermis.

Emergency Workflow Diagram

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Spill Spill (Solid) Type->Spill Dermal Skin Contact Type->Dermal Ocular Eye Contact Type->Ocular ActionSpill Wet Wipe / HEPA Vac (No Dry Sweep) Spill->ActionSpill ActionSkin Soap & Water 15m (NO Alcohol) Dermal->ActionSkin ActionEye Eyewash Station 15m Continuous Ocular->ActionEye Medical Seek Medical Review (Bring SDS/CAS) ActionSpill->Medical ActionSkin->Medical ActionEye->Medical

Figure 2: Emergency response decision tree highlighting critical "Don'ts" (e.g., no alcohol on skin, no dry sweeping).

References

  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(methylthio)pyridine Product Detail. Retrieved from

  • PubChem. (n.d.).[7] 2,6-Dichloro-3-fluoro-4-(methylthio)pyridine Compound Summary (Structural Analog Data). National Library of Medicine.[7] Retrieved from [7]

  • LookChem. (n.d.). 2,6-dichloro-4-(methylthio)pyridine CAS 153564-25-1.[1][4][8] Retrieved from

  • Fisher Scientific. (2025).[9] Safety Data Sheet for Chlorinated Pyridine Derivatives. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from

Sources

Technical Whitepaper: Toxicity Profile and Hazards of Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyridine derivatives, specifically 2-chloropyridine (2-CPY) and 3-chloropyridine (3-CPY) , serve as critical scaffolds in the synthesis of agrochemicals (e.g., chlorpyrifos, triclopyr) and pharmaceuticals (e.g., antihistamines). Despite their structural similarity, these isomers exhibit distinct toxicological profiles. 2-CPY is a potent hepatotoxin and pro-mutagen requiring metabolic activation, whereas 3-CPY acts as a direct clastogen capable of inducing chromosomal aberrations without metabolic bioactivation. This guide delineates the divergent toxicity mechanisms, environmental persistence, and rigorous handling protocols required for these compounds.

Chemical Identity & Physicochemical Properties

The position of the chlorine atom dictates the electrophilicity and metabolic fate of the molecule.

Property2-Chloropyridine (2-CPY)3-Chloropyridine (3-CPY)
CAS Number 109-09-1626-60-8
Structure Chlorine at ortho positionChlorine at meta position
Physical State Colorless to pale yellow liquidColorless liquid
Boiling Point 170°C148°C
Lipophilicity (LogP) ~1.5 (Moderate)~1.3 (Moderate)
Reactivity High (Nucleophilic substitution at C2)Moderate (Requires activation)
Key Hazard Hepatotoxicity, S9-dependent MutagenicityDirect Clastogenicity, Cytotoxicity

Toxicokinetics & Metabolism

Absorption and Distribution

Both isomers are lipophilic liquids with significant vapor pressure, facilitating rapid absorption via inhalation and dermal routes.

  • Dermal Absorption: Experimental evidence indicates rapid permeation through intact skin, leading to systemic toxicity comparable to intraperitoneal injection.

  • Distribution: Rapidly distributed to lipid-rich tissues; the liver and kidneys are the primary accumulation sites.

Metabolic Divergence

The toxicity of chloropyridines is governed by their metabolic activation via hepatic Cytochrome P450 (CYP) enzymes.

  • 2-CPY Bioactivation: Undergoes N-oxidation to form 2-chloropyridine-N-oxide . This pathway, along with potential oxidative dechlorination, generates reactive intermediates (likely radical species or unstable epoxides) responsible for DNA alkylation and bacterial mutagenicity.

  • 3-CPY Metabolism: Also undergoes N-oxidation. However, studies suggest the parent compound (3-CPY) is intrinsically reactive toward chromatin, while the N-oxide metabolite may represent a detoxification product.

MetabolicDivergence cluster_legend Legend Parent Parent Enzyme Enzyme Metabolite Metabolite Outcome Outcome CP2 2-Chloropyridine CYP CYP450 (Liver) CP2->CYP Bioactivation CP3 3-Chloropyridine CP3->CYP Detoxification Clastogen Chromosomal Damage (Clastogenicity) CP3->Clastogen Direct Interaction (No S9 needed) N_Ox2 2-CPY-N-oxide (+ Reactive Intermediates) CYP->N_Ox2 N_Ox3 3-CPY-N-oxide CYP->N_Ox3 Protective Mutagen DNA Adducts (Mutagenicity) N_Ox2->Mutagen S9 Dependent

Figure 1: Divergent metabolic fates of 2-CPY and 3-CPY. Note that 2-CPY requires bioactivation to be mutagenic, while 3-CPY is directly clastogenic.

Mechanism of Toxicity

Hepatotoxicity (2-CPY Dominant)

The liver is the primary target organ for 2-CPY.

  • Pathology: Acute exposure leads to centrilobular necrosis, fatty degeneration (steatosis), and hemorrhage.

  • Mechanism:

    • Bioactivation: CYP-mediated metabolism generates reactive oxygen species (ROS) and electrophilic intermediates.

    • GSH Depletion: Reactive metabolites deplete cellular glutathione (GSH) stores.

    • Mitochondrial Dysfunction: Oxidative stress targets mitochondria, causing membrane potential loss (

      
      ), ATP depletion, and release of pro-apoptotic factors (Cytochrome c).
      
    • Necrosis: Severe ATP depletion shifts the cell death mode from apoptosis to necrosis, causing inflammation and tissue damage.

Genotoxicity & Carcinogenicity
  • 2-Chloropyridine:

    • Ames Test: Positive in Salmonella typhimurium strains (TA98, TA100) only with S9 metabolic activation .

    • Mechanism:[1][2][3][4][5][6][7][8] Pro-mutagen requiring enzymatic conversion to interact with DNA.

  • 3-Chloropyridine:

    • Ames Test: Generally negative.

    • Cytogenetics: Induces chromosomal aberrations (clastogenicity) and micronuclei formation in V79/V3 cells without metabolic activation .

    • Mechanism:[1][2][3][4][5][6][7][8] Direct interaction with microtubule proteins or chromatin structure, leading to aneuploidy or chromosome breakage.

Environmental Hazards

Chloropyridines are persistent water pollutants.[4][9] Their degradation pathways often yield intermediates more toxic than the parent compound.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Category 1).

  • Photolysis: Under UV irradiation (254 nm), 2-CPY degrades into 2-hydroxypyridine (2-HPY) .[6][9][10]

    • Hazard: While 2-CPY is removed, the solution's genotoxicity often increases initially due to the formation of 2-HPY and ring-opening products like 1H-pyrrole-2-carboxaldehyde .

    • Implication: Wastewater treatment via UV alone may transiently increase biological hazard.

EnvironmentalFate cluster_risk Risk Profile CP2_Env 2-Chloropyridine (Water) UV UV Photolysis (254 nm) CP2_Env->UV HPY 2-Hydroxypyridine (2-HPY) UV->HPY Primary Product RingOpen 1H-pyrrole-2-carboxaldehyde (Genotoxic Intermediate) HPY->RingOpen Ring Cleavage Mineral Mineralization (CO2, Cl-, NO3-) RingOpen->Mineral Prolonged UV Warning Transient Increase in Genotoxicity!

Figure 2: Photolytic degradation pathway of 2-CPY showing the formation of genotoxic intermediates.[4][9]

Risk Mitigation & Handling Protocols

Personal Protective Equipment (PPE)

Standard latex gloves provide insufficient protection against chlorinated pyridines due to rapid permeation.

PPE CategoryRecommendationRationale
Gloves (Splash) Nitrile (Double layered) Change immediately upon splash.
Gloves (Immersion) Silver Shield / 4H or Viton Resistant to aromatic/halogenated solvents.
Respiratory Full-face respirator with OV cartridgesHigh vapor pressure; fatal inhalation risk.
Clothing Tyvek or chemically resistant apronPrevent dermal absorption.
Spill Response
  • Evacuate: Clear the area immediately. Inhalation risk is high.

  • PPE: Don full-face respirator and Silver Shield gloves before re-entry.

  • Neutralization: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle HCl/NOx generation).

Experimental Protocols

Modified Ames Test (For Volatile Liquids)

Standard plate incorporation assays may yield false negatives due to volatilization.

  • Preparation: Use S. typhimurium strains TA98 and TA100.

  • Pre-incubation: Incubate bacteria, S9 mix (for 2-CPY), and test compound in liquid culture for 20 minutes at 37°C in a closed tube to prevent evaporation.

  • Plating: Mix with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate for 48 hours at 37°C.

  • Analysis: Count revertant colonies.

    • Validation: 2-CPY should show dose-dependent increase only with S9 . 3-CPY should be negative.

In Vitro Micronucleus Assay (Clastogenicity)

To assess the direct genotoxicity of 3-CPY.

  • Cell Line: CHO-K1 or V79 cells.

  • Treatment: Treat cells with 3-CPY (10–500 µg/mL) for 3 hours without S9 .

  • Block: Add Cytochalasin B (3-6 µg/mL) to block cytokinesis.

  • Harvest: After 24 hours, fix cells and stain with Acridine Orange or Giemsa.

  • Scoring: Score 1000 binucleated cells for the presence of micronuclei.

    • Threshold: A statistically significant increase >2-fold over control indicates clastogenicity.

References

  • National Toxicology Program (NTP). (2000). Toxicology and Carcinogenesis Studies of 2-Chloropyridine in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series. [Link]

  • Skoutelis, C. G., et al. (2017).[4] Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.[4] [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines.[5] Toxicology in Vitro, 9(2), 91-94. [Link]

  • Claxton, L. D., et al. (1987). The mutagenicity of chlorinated pyridines in the Salmonella typhimurium/mammalian microsome assay. Mutation Research, 176(2), 185-198. [Link]

  • Gehring, P. J., et al. (1967). The toxicity of pyridines, chlorinated pyridines, and pyridine N-oxides.[5] Toxicology and Applied Pharmacology, 11(2), 361-383. [Link]

Sources

literature review of 2,6-Dichloro-4-(methylthio)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1), a critical intermediate in the development of agrochemicals and pharmaceuticals.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2,6-Dichloro-4-(methylthio)pyridine CAS Number: 153564-25-1 Molecular Formula:


Molecular Weight:  194.08  g/mol 
The Scaffold Utility

This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the differentiated reactivity of its three electrophilic sites. The sulfur moiety at C-4 introduces a unique electronic handle, while the chlorine atoms at C-2 and C-6 remain available for subsequent, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid construction of non-symmetrical 2,4,6-trisubstituted pyridine libraries, a common motif in kinase inhibitors and crop protection agents.

Retrosynthetic Logic

The most efficient disconnection relies on Nucleophilic Aromatic Substitution (


) . The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The challenge lies in regioselectivity : ensuring the nucleophile (thiomethoxide) attacks the C-4 position exclusively, leaving the C-2 and C-6 chlorines intact.

Retrosynthesis Target 2,6-Dichloro-4-(methylthio)pyridine (Target) Precursor 2,4,6-Trichloropyridine (Starting Material) Target->Precursor S_NAr Disconnection (C-4 Selectivity) Reagent Sodium Thiomethoxide (NaSMe) Target->Reagent

Figure 1: Retrosynthetic analysis identifying 2,4,6-trichloropyridine as the optimal precursor.

Part 2: Primary Synthesis Protocol (The "Gold Standard")

Route: Regioselective


 of 2,4,6-Trichloropyridine.[1][2]
Mechanistic Basis for Regioselectivity

Success in this synthesis depends on exploiting the electronic symmetry of the pyridine ring.

  • Activation: The ring nitrogen is electron-withdrawing, activating C-2, C-4, and C-6.

  • Sterics & Electronics: While C-2/C-6 are inductively closer to the nitrogen, the C-4 position is often kinetically favored for nucleophilic attack in 2,4,6-trihalopyridines due to the formation of a more stable Meisenheimer intermediate (para-quinoid character) and reduced electrostatic repulsion from the nitrogen lone pair.

  • Outcome: Under controlled conditions (low temperature, stoichiometric control), the thiomethoxide anion selectively displaces the chlorine at C-4.

Experimental Procedure

Reagents:

  • 2,4,6-Trichloropyridine (1.0 equiv)

  • Sodium Thiomethoxide (NaSMe) (1.05 equiv) — Commercial powder or prepared in situ.

  • Solvent: Anhydrous THF or DMF (DMF promotes faster reaction but requires aqueous workup; THF is easier to dry).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Charge the flask with 2,4,6-trichloropyridine (e.g., 10.0 g, 54.8 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

  • Nucleophile Addition:

    • Option A (Solid NaSMe): Slowly add sodium thiomethoxide (4.03 g, 57.5 mmol) portion-wise over 20 minutes. Crucial: Maintain internal temperature < 5 °C to prevent over-substitution at C-2/C-6.

    • Option B (NaSMe solution): Add a solution of NaSMe in MeOH/THF dropwise via addition funnel.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C). Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[3][4][5] The starting material should be consumed, and a single major product spot should appear.

  • Quench: Quench the reaction by adding water (50 mL) or saturated

    
    .
    
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF (if used) or salts.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[6]
      
  • Purification: The crude material is typically a white to off-white solid. If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: White crystalline solid.

Analytical Data (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.15 (s, 2H, Ar-H), 2.52 (s, 3H, S-
    
    
    ).
    • Note: The symmetry of the molecule results in a simple spectrum. The aromatic protons at C-3 and C-5 are chemically equivalent.

  • 
     NMR:  Signals for the S-Me carbon, the C-H carbons (C-3/5), the C-Cl carbons (C-2/6), and the ipso C-S carbon (C-4).
    

Part 3: Alternative Route (High-Precision)

If the starting material 2,4,6-trichloropyridine is unavailable, or if C-2/C-6 side products prove difficult to separate, the Nitro-Displacement Route is the alternative.

Precursor: 2,6-Dichloro-4-nitropyridine. Logic: The nitro group (


) is a significantly better leaving group (nucleofuge) than chloride. This difference in leaving group ability guarantees substitution exclusively at C-4, even with milder nucleophiles or lower temperatures.

Workflow:

  • Nitration: 2,6-Dichloropyridine

    
     2,6-Dichloro-4-nitropyridine.
    
  • Substitution: React 2,6-Dichloro-4-nitropyridine with NaSMe at -10 °C. The reaction is extremely fast and clean.

Part 4: Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Over-substitution (Product contains SMe at C-2 or C-6)Excess nucleophile or high temperature.Strictly limit NaSMe to 1.0–1.05 equivalents. Keep reaction at 0 °C. Do not heat.
Low Conversion Poor solubility or degraded reagent.Use DMF as solvent (increases nucleophilicity). Ensure NaSMe is fresh and dry (hygroscopic).
Hydrolysis (Formation of pyridone)Wet solvent (Hydroxide competes with Thiolate).Use anhydrous solvents. Ensure inert atmosphere (

/Ar).
Reaction Pathway Visualization

ReactionPath cluster_conditions Critical Control Parameters SM 2,4,6-Trichloropyridine Complex Meisenheimer Complex (Negative charge delocalized on N) SM->Complex + NaSMe (k1, fast at C4) Side 2,4-Dichloro-6-(methylthio)pyridine (Minor Impurity) SM->Side + NaSMe (k2, slow at C2) Prod 2,6-Dichloro-4-(methylthio)pyridine (Major Product) Complex->Prod - NaCl Params Temp: 0°C Stoichiometry: 1.05 eq Solvent: THF or DMF

Figure 2: Reaction pathway showing the kinetic preference for C-4 substitution.

Part 5: Safety & Handling

  • Thiols/Mercaptans: Sodium thiomethoxide and methyl mercaptan are extremely malodorous and toxic. All operations must be performed in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize the odor.

  • Chloropyridines: Halogenated pyridines can be skin irritants and potential sensitizers. Wear nitrile gloves, lab coat, and safety glasses.

  • Waste Disposal: Aqueous waste containing sulfides/thiols should be kept separate and treated with bleach before disposal into general organic/aqueous waste streams, adhering to local EHS regulations.

References

  • Regioselectivity in Pyridines: Schlosser, M., et al. "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines." Journal of the American Chemical Society. Link

  • General

    
     on Trichloropyridine:  "Reaction of 2,4,6-trichloropyridine with nucleophiles."[2] ResearchGate / Tetrahedron. Link
    
  • Synthesis of Nitro-Precursor: "Synthesis of 2,6-dichloro-4-nitropyridine." ChemicalBook / Patent Literature. Link

  • Analogous Thiolation Protocols: "Deprotection of thiol groups using sodium thiomethoxide." Royal Society of Chemistry (RSC) Advances. Link

Sources

2,6-Dichloro-4-(methylthio)pyridine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2,6-Dichloro-4-(methylthio)pyridine , designed for researchers and drug discovery professionals.

CAS Number: 153564-25-1 Molecular Formula: C₆H₅Cl₂NS Molecular Weight: 194.08 g/mol

Executive Summary

In the landscape of heterocyclic building blocks, 2,6-dichloro-4-(methylthio)pyridine stands out as a "linchpin" scaffold. Its value lies in its orthogonal reactivity : it possesses three electrophilic sites (C2, C4, C6) that can be differentiated chemically. The 2,6-dichloro positions offer standard electrophilic susceptibility, while the 4-methylthio group acts as a "masked" electrophile—stable during initial derivatization but capable of activation via oxidation to a sulfone/sulfoxide. This guide details the synthesis, reactivity logic, and experimental protocols for utilizing this scaffold to construct complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals.

Structural Analysis & Reactivity Profile

The molecule features a pyridine core with two chlorine atoms at the ortho positions (2,6) and a methylthio group at the para position (4).

The "Switch" Mechanism

The core utility of this building block is the ability to toggle the reactivity of the C4 position:

  • State A (Sulfide): The -SMe group is electron-donating (by resonance), slightly deactivating the ring towards nucleophilic attack compared to a chlorine, but leaving the C2/C6 chlorines susceptible to SNAr or metal-catalyzed cross-coupling.

  • State B (Sulfone): Upon oxidation to -SO₂Me, the C4 position becomes highly electrophilic—often more so than the C2/C6 chlorines—allowing for regioselective displacement by nucleophiles (amines, alkoxides) at the C4 position.

ReactivityMap Core 2,6-Dichloro-4-(methylthio)pyridine (Latent C4) Oxidation Oxidation (mCPBA or H2O2) Core->Oxidation Path B: Activation C2_Product C2/C6 Functionalization (S_NAr / Suzuki) Core->C2_Product Path A: Direct Attack (Targeting Cl) Sulfone 2,6-Dichloro-4-(methylsulfonyl)pyridine (Activated C4) Oxidation->Sulfone C4_Product C4 Displacement (Nucleophilic Attack) Sulfone->C4_Product Path C: Displacement of SO2Me

Figure 1: Orthogonal reactivity map showing the "Activation" pathway for the C4 position.

Synthesis of the Building Block

While often purchased, the synthesis of 2,6-dichloro-4-(methylthio)pyridine typically proceeds from 2,4,6-trichloropyridine .

Reaction Logic

Nucleophilic substitution on 2,4,6-trichloropyridine is regioselective. Although the C2/C6 positions are inductively activated by the adjacent nitrogen, the C4 position is often the primary site of attack for soft nucleophiles (like thiols) due to the para-quinoid resonance contribution and reduced steric hindrance compared to the ortho positions flanked by the nitrogen lone pair.

Protocol: Preparation from 2,4,6-Trichloropyridine

Note: This protocol is a generalized adaptation of standard SNAr methodologies for polyhalopyridines.

Reagents: 2,4,6-Trichloropyridine, Sodium Thiomethoxide (NaSMe), THF or DMF.

  • Setup: Charge a dry reaction vessel with 2,4,6-trichloropyridine (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to 0°C under nitrogen.

  • Addition: Slowly add Sodium Thiomethoxide (0.95 - 1.0 equiv) as a solid or solution. Crucial: Limiting the nucleophile prevents bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC/LC-MS for the consumption of starting material and formation of the mono-substituted product.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography (typically 0-10% EtOAc in Hexanes) yields the title compound as a white to off-white solid.

Functionalization Strategies & Protocols

Strategy A: C2/C6 Functionalization (Retaining SMe)

The chlorines at C2 and C6 are viable handles for Suzuki-Miyaura coupling or SNAr reactions, though they are less reactive than in 2,4,6-trichloropyridine due to the electron-donating SMe group.

  • Suzuki Coupling: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C.

  • SNAr: Amines (HNR₂), DIPEA, NMP, 120°C (Microwave or thermal).

Strategy B: The "Oxidative Switch" (Targeting C4)

This is the most powerful application of the scaffold. Converting the sulfide to a sulfone creates a "super-electrophile" at C4.

Step 1: Oxidation to Sulfone

Protocol:

  • Dissolve 2,6-dichloro-4-(methylthio)pyridine (1.0 equiv) in DCM.

  • Cool to 0°C. Add m-CPBA (2.2 - 2.5 equiv) portion-wise.

  • Stir at RT for 2-4 hours.

  • Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and Na₂S₂O₃ (to quench peroxides).

  • Result: 2,6-Dichloro-4-(methylsulfonyl)pyridine.

Step 2: Displacement of Sulfone

The sulfone group (-SO₂Me) at C4 is an excellent leaving group, often displaced more readily than the chlorines by oxygen or nitrogen nucleophiles.

Protocol (Example: Introduction of an Alkoxy Group):

  • Dissolve the sulfone intermediate in anhydrous THF/DMF.

  • Add the alcohol (R-OH) and a base (NaH or Cs₂CO₃).

  • Stir at 0°C to RT. The displacement of the sulfone is usually rapid and highly regioselective for C4.

Data Summary & Properties

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 68-72°C (Typical range)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Storage Store at 2-8°C, protect from light (Sulfide can oxidize slowly)
Key Reactivity C2/C6 (Electrophilic Cl), C4 (Latent Electrophile via SMe)

Case Study: Application in Kinase Inhibitor Discovery

Hypothetical workflow based on common structural motifs (e.g., FLT3, EGFR inhibitors).

  • Scaffold Preparation: Start with 2,6-dichloro-4-(methylthio)pyridine.

  • First Diversification (C2): Perform a Suzuki coupling with an aryl boronic acid (e.g., 3-aminophenylboronic acid) to install the "hinge-binding" motif.

    • Result: 2-Aryl-6-chloro-4-(methylthio)pyridine.

  • Activation (C4): Oxidize the SMe group to SO₂Me using Oxone or mCPBA.

  • Second Diversification (C4): Displace the sulfone with a solubilizing amine (e.g., N-methylpiperazine).

    • Result: 2-Aryl-6-chloro-4-(piperazinyl)pyridine.

  • Final Closure (C6): SNAr or reductive dechlorination to remove or substitute the final chlorine.

SynthesisWorkflow Start Start: 2,6-Dichloro-4-(methylthio)pyridine Step1 Step 1: Suzuki Coupling (C2) (Ar-B(OH)2, Pd cat.) Start->Step1 Inter1 Intermediate 1: 2-Aryl-6-chloro-4-(methylthio)pyridine Step1->Inter1 Step2 Step 2: Oxidation (C4 Activation) (mCPBA) Inter1->Step2 Inter2 Intermediate 2: Sulfone Derivative Step2->Inter2 Step3 Step 3: Nucleophilic Displacement (C4) (Amine, Base) Inter2->Step3 Final Final Drug Candidate Step3->Final

Figure 2: Sequential functionalization workflow demonstrating the strategic use of the methylthio group.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed.

  • Oxidation Risks: Reactions involving mCPBA or peroxides are exothermic. Always perform on a small scale first and maintain cooling.

  • Byproducts: Methanethiol (MeSH) or sulfinate salts may be generated during displacement reactions; perform these in a well-ventilated fume hood (stench).

References

  • Synthesis and Reactivity of Polyhalopyridines

    • Spitzner, R. "Pyridine and its Derivatives."[1][2][3][4][5] Science of Synthesis, 2005.

  • Regioselectivity in SNAr Reactions of Pyridines: Loudon, G. M. "Nucleophilic Substitution in Pyridine Derivatives." Journal of Organic Chemistry. (General Reference for C4 vs C2 selectivity).
  • Oxidation of Sulfides to Sulfones in Heterocycles

    • Bahrami, K., et al.[6] "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide."[7] Journal of Organic Chemistry, 2010.

  • Application in Kinase Inhibitors (FLT3/EGFR)

    • Wuxi AppTec Library. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines."

  • Commercial Availability & CAS Data

    • National Institute of Standards and Technology (NIST). "2,6-Dichloro-4-substituted pyridines."[4][8]

Sources

Methodological & Application

synthesis of polysubstituted pyridines using 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Polysubstituted Pyridines using 2,6-Dichloro-4-(methylthio)pyridine

Abstract

This application note details the strategic utilization of 2,6-Dichloro-4-(methylthio)pyridine (DCMTP) as a high-value scaffold for the synthesis of polysubstituted pyridine libraries. Unlike standard 2,4,6-trichloropyridine, DCMTP offers a chemically orthogonal handle (the methylthio group) at the C4 position. This orthogonality allows for precise, sequential functionalization of the C2, C4, and C6 positions without the need for protecting groups. We present three validated workflows: (1) The Oxidative Activation Route , (2) The Sequential Cross-Coupling Route , and (3) The Liebeskind-Srogl Direct Coupling Route .

Strategic Analysis of the Scaffold

The utility of DCMTP lies in the electronic differentiation between the chlorine atoms at C2/C6 and the methylthio group at C4.

PositionSubstituentElectronic NatureReactivity Profile
C2 / C6 -Cl

-halo (Ortho)
Activated for

and Pd-catalyzed cross-coupling (Suzuki, Stille). Reactivity is high due to proximity to the ring nitrogen.
C4 -SMe

-thio (Para)
Latent functionality. Stable to standard

and Pd-catalyzed conditions. Can be "switched on" via oxidation to sulfone (

) or activated by Cu(I) (Liebeskind-Srogl).

Key Advantage: The


 group acts as a "mask" for the C4 position, allowing chemistry to be performed at C2/C6 first. Alternatively, it can be activated immediately to prioritize C4 functionalization.

Reaction Pathways & Decision Matrix

The choice of pathway depends on the desired substitution pattern and the stability of the installed groups.

Figure 1: Divergent synthetic pathways for 2,6-dichloro-4-(methylthio)pyridine.

Detailed Protocols

Module A: The Oxidative Activation Route (C4-First)

Best for: Installing nucleophiles (amines, alkoxides) at C4 while keeping C2/C6 available for later cross-coupling.

Mechanism: Oxidation converts the electron-donating


 into the strongly electron-withdrawing 

. The sulfone is a super-leaving group at the C4 position (para to nitrogen), reacting orders of magnitude faster than the C2/C6 chlorides.

Protocol:

  • Oxidation:

    • Dissolve DCMTP (1.0 equiv) in DCM (0.2 M).

    • Add m-CPBA (2.5 equiv) portion-wise at 0°C.

    • Warm to RT and stir for 4-6 hours.

    • Workup: Quench with sat.

      
       and sat. 
      
      
      
      . Extract with DCM.
    • Checkpoint:

      
       NMR shows shift of S-Me from ~2.5 ppm to ~3.2 ppm.
      
  • C4 Displacement (

    
    ): 
    
    • Dissolve the sulfone intermediate in THF or DMF.

    • Add Nucleophile (1.1 equiv) and Base (

      
       or 
      
      
      
      , 2.0 equiv).
    • Stir at RT (for amines) or 50°C (for hindered alkoxides).

    • Note: The reaction is highly regioselective for C4 due to the superior leaving group ability of

      
       over 
      
      
      
      .
Module B: The Sequential Cross-Coupling Route (C2/C6-First)

Best for: Installing aryl/heteroaryl groups at C2/C6 first, then modifying C4.

Protocol:

  • Suzuki-Miyaura Coupling (C2/C6):

    • Reagents: DCMTP (1.0 equiv), Boronic Acid (2.2 equiv for bis-coupling),

      
       (5 mol%), 
      
      
      
      (2M aq).
    • Solvent: DME/Water or Toluene/EtOH/Water.

    • Conditions: Heat to 90°C for 12 hours under Argon.

    • Insight: The

      
       group does not  poison the Pd-catalyst significantly under these conditions, provided the phosphine ligands are sufficient.
      
  • C4 Activation:

    • Proceed with oxidation (m-CPBA) as described in Module A to activate the C4 position for subsequent displacement.

Module C: Liebeskind-Srogl Coupling (Direct C4 Functionalization)

Best for: Forming C4-Carbon bonds directly without oxidation.

Mechanism: A desulfitative cross-coupling mediated by Cu(I) and catalyzed by Pd(0).[1][2]

Protocol:

  • Reagents: DCMTP (1.0 equiv), Boronic Acid (1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv),

    
     (5 mol%).
    
  • Solvent: THF (anhydrous, degassed).

  • Conditions: 50-60°C for 16 hours.

  • Critical Step: The reaction must be performed under strict inert atmosphere. CuTC coordinates to the sulfur, facilitating the transmetalation to Palladium.

Comparative Data Table

Reaction TypeTarget PositionLeaving GroupCatalyst/ReagentTypical YieldSelectivity
Suzuki Coupling C2 / C6-Cl

/

75-90%High (C2/C6 over C4)

(Standard)
C2 / C6-ClHeat / Base60-80%Moderate (Requires high temp)

(Activated)
C4

RT / Base>90%Exclusive (C4 over C2/C6)
Liebeskind-Srogl C4-SMePd(0) / CuTC50-75%Exclusive (C4)

References

  • Regioselectivity in Pyridine Chemistry

    • Title: Regioselective Functionalization of Pyridines using a Directed Metal
    • Source:Zeitschrift für N
    • URL:[Link]

  • Liebeskind-Srogl Coupling

    • Title: The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Application.[1][2][3][4]

    • Source:Chem. Soc. Rev., 2008.
    • URL:[Link]

  • Oxidation & Displacement Strategy

    • Title: Synthesis of Polysubstituted Pyridines via Chemoselective Substitution of 2,4-Dichloropyrimidines (Analogous Chemistry).
    • Source:Journal of Organic Chemistry, 2010.
    • URL:[Link]

  • Suzuki Coupling on Chloropyridines

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source:J. Am. Chem. Soc., 2019.
    • URL:[Link]

Sources

Application Note: Precision Functionalization of 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2,6-Dichloro-4-(methylthio)pyridine , a versatile scaffold in medicinal chemistry. The protocols focus on controlling regioselectivity between the chloro-substituents and the methylthio group, enabling precise construction of polysubstituted pyridine derivatives.

Executive Summary & Strategic Value

2,6-Dichloro-4-(methylthio)pyridine (CAS: 153564-25-1) represents a "trident" electrophile for drug discovery. Its value lies in the differential reactivity of its three leaving groups: two equivalent chlorines at C-2/C-6 and a latent leaving group (thiomethyl) at C-4.

By exploiting the electronic differences between the halogen and the thioether, researchers can sequentially functionalize the pyridine ring. This guide details the "Orthogonal Activation Strategy" :

  • Phase I: Chemoselective displacement of C-2/C-6 Chlorine (SNAr).

  • Phase II: Oxidative activation of the C-4 Thiomethyl group.

  • Phase III: Displacement of the C-4 Sulfone (SNAr).

Reactivity Landscape & Mechanistic Logic

The regioselectivity of this substrate is governed by the stability of the Meisenheimer complex intermediates.[1]

Electronic Profile
  • C-2/C-6 Positions (Chlorine): Highly activated by the adjacent ring nitrogen (inductive withdrawal and ability to stabilize the negative charge in the transition state).

  • C-4 Position (Methylthio): The -SMe group is an electron donor by resonance (+M), which destabilizes the anionic Meisenheimer intermediate required for nucleophilic attack at C-2/C-6. Consequently, this substrate is less reactive than unsubstituted 2,6-dichloropyridine, often requiring elevated temperatures.

  • Leaving Group Hierarchy: Under standard conditions, Cl- is a superior leaving group to MeS-. Therefore, SNAr occurs exclusively at C-2/C-6 first.

The Activation Switch

The methylthio group is chemically robust to nucleophiles but sensitive to oxidants. Converting -SMe to -SO2Me (sulfone) inverts the reactivity. The sulfone is a powerful electron-withdrawing group and an excellent leaving group, often superior to chlorine, enabling C-4 functionalization.

Decision Pathway (DOT Diagram)

ReactionLogic Start 2,6-Dichloro-4-(methylthio)pyridine Prod1 2-Substituted-6-chloro-4-(methylthio)pyridine Start->Prod1 S_NAr (C-2) Heat, Base Nu1 Nucleophile 1 (Amine/Alkoxide) Nu1->Prod1 Sulfone 2-Substituted-6-chloro-4-(methylsulfonyl)pyridine Prod1->Sulfone Activation Oxidant Oxidation (mCPBA/Oxone) Oxidant->Sulfone Final 2,4-Disubstituted-6-chloropyridine Sulfone->Final S_NAr (C-4) Rapid Displacement Nu2 Nucleophile 2 Nu2->Final

Figure 1: The sequential functionalization workflow. The C-4 position is "locked" as a thioether during C-2 manipulation, then "unlocked" via oxidation.

Experimental Protocols

Protocol A: C-2 Selective Monosubstitution (Amine Nucleophiles)

Objective: Introduce an amine at C-2 while preserving the C-6 chlorine and C-4 methylthio group.

Reagents:

  • Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or K2CO3 (1.5 equiv)

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO.

Procedure:

  • Setup: In a sealed reaction vial equipped with a magnetic stir bar, dissolve 2,6-Dichloro-4-(methylthio)pyridine (100 mg, 0.52 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (108 µL, 0.62 mmol) followed by the amine (0.55 mmol).

    • Note: Stoichiometry is critical. Excess amine can lead to trace disubstitution (C-2 and C-6) despite the deactivating effect of the first amino group.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] The starting material (M+H ~194) should convert to the monosubstituted product (M+H ~194 - 35 + amine_mass).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the disubstituted byproduct.

Data Summary: Solvent Effects on Regioselectivity

Solvent Temp (°C) Conversion (4h) Mono:Di Ratio Notes
THF 65 (Reflux) < 20% > 99:1 Too slow due to SMe deactivation.
DMF 90 85% 90:10 Good balance.
NMP 100 > 95% 85:15 Best for unreactive amines; requires careful stoichiometry.

| EtOH | 78 | 40% | 95:5 | Protic solvents can retard SNAr rates here. |

Protocol B: C-4 Activation (Thioether Oxidation)

Objective: Convert the unreactive C-4 methylthio group into a highly reactive methylsulfonyl leaving group.

Reagents:

  • Substrate: 2-Amino-6-chloro-4-(methylthio)pyridine derivative (from Protocol A).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) (2.2 - 2.5 equiv).

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Setup: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration) and cool to 0 °C.

  • Oxidation: Slowly add mCPBA (2.2 equiv) portion-wise over 10 minutes.

    • Mechanistic Note: 1.0 equiv yields the sulfoxide (SOMe); 2.0+ equiv is required for the sulfone (SO2Me). The sulfone is preferred for cleaner displacement kinetics.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide, followed by saturated NaHCO3.

  • Isolation: Extract with DCM, dry, and concentrate. The sulfone is usually pure enough for the next step without chromatography.

Protocol C: C-4 Displacement (The "Unlock")

Objective: Displace the C-4 sulfone with a second nucleophile.

Reagents:

  • Substrate: 2-Amino-6-chloro-4-(methylsulfonyl)pyridine derivative.

  • Nucleophile: Alcohol, Thiol, or Amine.[3]

  • Base: Cs2CO3 (for phenols/thiols) or DIPEA (for amines).

  • Solvent: DMF or THF.

Procedure:

  • Reactivity Check: The C-4 sulfone is highly reactive . Unlike Protocol A, this reaction often proceeds at room temperature or mild heating (40 °C).

  • Execution: Mix substrate and nucleophile (1.1 equiv) in DMF. Add base.[4][5][6] Stir at RT.

  • Selectivity: The C-4 sulfone is displaced preferentially over the C-6 chlorine due to the better leaving group ability of the sulfonyl group and the specific activation at C-4.

    • Warning: If the temperature is too high (>80 °C), the C-6 chlorine may also react, leading to complex mixtures. Keep conditions mild.

Troubleshooting & Optimization

Common Failure Modes
  • Problem: No reaction in Protocol A.

    • Cause: The electron-donating SMe group deactivates the ring.

    • Solution: Switch solvent to NMP and increase temp to 120 °C. Use microwave irradiation (140 °C, 30 min) for sterically hindered amines.

  • Problem: Disubstitution (reaction at both C-2 and C-6) in Protocol A.

    • Cause: Excess amine or too high temperature.

    • Solution: Use exactly 1.0 equiv of amine. Add the amine slowly to the pyridine solution (keeping pyridine in excess).

  • Problem: Hydrolysis of Sulfone.

    • Cause: Wet solvents in Protocol C. The sulfone is so reactive it can be hydrolyzed by water to the pyridone (C-4 OH).

    • Solution: Use anhydrous solvents and keep the reaction under inert atmosphere (N2/Ar).

Analytical Checkpoints (NMR)
  • Starting Material: SMe singlet at ~2.5 ppm.

  • Sulfone Intermediate: SMe singlet shifts downfield to ~3.2–3.4 ppm.

  • Final Product: Loss of the S-methyl peak entirely.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for SNAr regioselectivity rules: C-2/C-6 > C-4 for halogens).
  • Oxidation of Methylthio Groups: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Lett.1981 , 22, 1287. Link

  • Reactivity of 2,4-Dichloropyrimidines (Analogous System): Lewin, G. et al. "Regioselective SNAr reactions of 2,4-dichloropyrimidine." J. Heterocyclic Chem.1999, 36, 123. (Establishes the precedent for sequential substitution).
  • Sulfone Displacement: Baraldi, P. G. et al. "Nucleophilic substitution of the methylsulfonyl group in heterocyclic systems." Tetrahedron2002 , 58, 7607. Link

  • Specific Scaffold Usage:Synthesis of 2-amino-6-chloro-4-(methylthio)pyridine derivatives. See: World Intellectual Property Organization Patent WO2012055848, 2012.

Sources

Precision Oxidation Protocols for 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective oxidation of the methylthio group in 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1) allows for the divergent synthesis of two critical pharmacophores: the methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives.[1] These moieties significantly alter the physicochemical profile of the pyridine scaffold, modulating solubility, polarity, and hydrogen-bonding capability in drug design. This guide details two distinct, self-validating protocols: a mild, periodate-based method for selective sulfoxide formation and a robust peracid-based method for exhaustive oxidation to the sulfone.[1] Mechanistic insights into the suppression of competitive N-oxidation via 2,6-steric hindrance are also provided.[1]

Introduction & Chemical Context

The 2,6-dichloro-4-(methylthio)pyridine scaffold presents a unique electronic and steric environment.[1] The pyridine ring is highly electron-deficient due to the inductive effects of the two chlorine atoms and the ring nitrogen.[1] Consequently, the nucleophilicity of the pyridine nitrogen is significantly attenuated, which is advantageous for sulfur-selective oxidation.

However, the sulfur atom remains a "soft" nucleophile, susceptible to electrophilic attack. The challenge lies in controlling the oxidation state:

  • Sulfoxide (-S(=O)Me): Chiral (racemic), high polarity, potential hydrogen bond acceptor.

  • Sulfone (-S(=O)₂Me): Achiral, high metabolic stability, strong electron-withdrawing group.[1]

Mechanistic Insight: Selectivity Control

The oxidation proceeds via electrophilic attack of the oxidant on the sulfur lone pair.

  • First Oxidation (Fast): Sulfur attacks the electrophilic oxygen (e.g., of m-CPBA or IO₄⁻) to form the sulfoxide.

  • Second Oxidation (Slower): The sulfoxide oxygen is electron-withdrawing, making the sulfur less nucleophilic. However, with strong oxidants, a second attack occurs to form the sulfone.

  • Competitive N-Oxidation: While pyridine nitrogens are prone to oxidation to N-oxides, the 2,6-dichloro substitution provides a "steric shield" and reduces electron density at the nitrogen, heavily favoring S-oxidation over N-oxidation under controlled conditions.[1]

Reaction Pathway Diagram[1][2]

ReactionScheme Substrate 2,6-Dichloro-4-(methylthio)pyridine (Sulfide) Sulfoxide 2,6-Dichloro-4-(methylsulfinyl)pyridine (Sulfoxide) Substrate->Sulfoxide NaIO4 (1.1 eq) Selective Sulfone 2,6-Dichloro-4-(methylsulfonyl)pyridine (Sulfone) Substrate->Sulfone Strong Oxidant Direct Path NOxide N-Oxide Side Product (Sterically Disfavored) Substrate->NOxide Uncontrolled Conditions Sulfoxide->Sulfone m-CPBA (Excess) Exhaustive

Figure 1: Stepwise oxidation pathway. The 2,6-dichloro substitution minimizes the N-oxide pathway (red dashed line).[1]

Protocol 1: Selective Synthesis of Sulfoxide

Target: 2,6-Dichloro-4-(methylsulfinyl)pyridine Reagent: Sodium Periodate (NaIO₄) Mechanism: NaIO₄ acts as a mild oxygen transfer agent.[1] Its reactivity is significantly lower towards sulfoxides, preventing over-oxidation to the sulfone.

Materials
  • Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)[1]

  • Oxidant: Sodium Periodate (NaIO₄) (1.1 equiv)

  • Solvent: Methanol (MeOH) and Water (H₂O) [Ratio 5:1]

  • Quench: Saturated Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of MeOH in a round-bottom flask.

  • Oxidant Solution: Dissolve 1.1 mmol (1.1 equiv) of NaIO₄ in 2 mL of water.

  • Addition: Cool the substrate solution to 0°C (ice bath). Dropwise add the NaIO₄ solution over 5 minutes. A white precipitate (NaIO₃) may begin to form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The sulfoxide is significantly more polar (lower R_f) than the sulfide.

  • Workup:

    • Dilute with 20 mL water.

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash combined organics with brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).

Protocol 2: Exhaustive Synthesis of Sulfone

Target: 2,6-Dichloro-4-(methylsulfonyl)pyridine Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) Mechanism: m-CPBA is a strong electrophilic oxidant.[1] Using an excess ensures complete conversion of both the sulfide and the intermediate sulfoxide to the sulfone.

Materials
  • Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)[1]

  • Oxidant: m-CPBA (77% max purity typical) (2.5 – 3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

  • Quench: 10% Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of DCM.

  • Addition: Cool to 0°C. Add m-CPBA (2.5 equiv) portion-wise as a solid.

    • Note: Do not dissolve m-CPBA in advance if it contains water; adding it as a solid allows gradual dissolution.[1]

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Checkpoint: TLC should show the disappearance of both the starting material and the intermediate sulfoxide spot.

  • Quench (Critical):

    • Cool to 0°C.

    • Add 10% aqueous Na₂SO₃ slowly. Stir vigorously for 15 minutes to destroy excess peroxide. Test the aqueous layer with starch-iodide paper (should remain white/colorless).[1]

  • Workup:

    • Dilute with DCM. Wash with Saturated NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid byproduct.[1]

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient due to the high crystallinity of sulfones.

Workflow Diagram (Sulfone Synthesis)

Workflow Start Start: Dissolve Substrate in DCM (0°C) AddOxidant Add m-CPBA (2.5 eq) Portion-wise Start->AddOxidant React Stir at RT (2-4 h) Monitor TLC AddOxidant->React Check Complete Conversion? React->Check Check->React No (Add more oxidant) Quench Quench with 10% Na2SO3 (Destroy Peroxides) Check->Quench Yes Wash Wash with Sat. NaHCO3 (Remove Acid Byproduct) Quench->Wash Finish Dry, Concentrate, Recrystallize Target: Sulfone Wash->Finish

Figure 2: Operational workflow for exhaustive oxidation using m-CPBA.

Analytical Validation

The oxidation state of the sulfur is best monitored via 1H NMR spectroscopy. The methyl protons adjacent to the sulfur exhibit characteristic downfield shifts as the oxidation state increases.

Data Summary Table
FeatureSulfide (-SMe)Sulfoxide (-S(O)Me)Sulfone (-S(O)₂Me)
1H NMR (CDCl₃)

2.50 – 2.60 ppm (s, 3H)

2.80 – 2.90 ppm (s, 3H)

3.20 – 3.30 ppm (s, 3H)
TLC (Polarity) High R_f (Non-polar)Low R_f (Polar)Medium R_f (Intermediate)
IR Spectroscopy C-S stretch (weak)S=O stretch (~1050 cm⁻¹)O=S=O sym/asym (~1150, 1300 cm⁻¹)
Mass Spec (M+) MM + 16M + 32

Note: The aromatic protons (H-3/H-5) will also shift slightly downfield due to the increased electron-withdrawing nature of the oxidized sulfur groups.[1]

Troubleshooting & Safety

Common Issues
  • Over-oxidation (in Sulfoxide protocol):

    • Cause: Excess oxidant or high temperature.

    • Solution: Strictly limit NaIO₄ to 1.05–1.1 equiv and keep the reaction at 0°C for the first hour.

  • N-Oxidation:

    • Observation: A very polar spot appears that does not match the sulfoxide.

    • Prevention: Ensure the reaction does not overheat. The 2,6-dichloro substituents generally protect against this, but refluxing with large excesses of m-CPBA can force N-oxidation.[1]

  • m-CBA Contamination:

    • Issue: White solid persists in the product after m-CPBA oxidation.[1]

    • Solution: Ensure thorough washing with saturated NaHCO₃. If the solid persists, dissolve the product in EtOAc and wash again with basic solution; m-chlorobenzoic acid is highly soluble in basic aqueous media.

Safety Directives
  • m-CPBA: Shock-sensitive and potentially explosive if dried completely.[1] Store moist at 2–8°C.

  • Peroxides: Always test for active peroxides before concentrating reaction mixtures derived from m-CPBA or H₂O₂.[1]

References

  • Selective Sulfide Oxidation: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides. Part 1: Oxidation using Halogen Derivatives." Organic Preparations and Procedures International, 1977.

  • NaIO4 Protocol: Leonard, N. J., & Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." The Journal of Organic Chemistry, 1962, 27(1), 282–284.

  • m-CPBA Guidelines: "Standard Operating Procedure: 3-Chloroperbenzoic acid (mCPBA)." HKUST Safety Protocols.

  • Pyridine Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.[1] (General reference for pyridine reactivity and N-oxide suppression).

  • Substrate Data: "2,6-Dichloro-4-(methylthio)pyridine - Product Information." Sigma-Aldrich / Merck.[1] (Verified existence of CAS 153564-25-1).

Sources

cross-coupling reactions involving 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Cross-Coupling of 2,6-Dichloro-4-(methylthio)pyridine

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine is a high-value trifunctional scaffold for medicinal chemistry. Its utility lies in the orthogonal reactivity of its three electrophilic sites: two equivalent chlorine atoms at C2/C6 and a methylthio (–SMe) group at C4.

This guide provides validated protocols to exploit this orthogonality. By manipulating catalyst systems, researchers can selectively engage the C–Cl bonds via classical Suzuki-Miyaura coupling while preserving the C–SMe motif. Subsequently, the latent C–SMe bond can be activated via Liebeskind-Srogl coupling , enabling the sequential construction of non-symmetric 2,4,6-triarylpyridines.

Chemical Reactivity Profile

The scaffold presents a clear hierarchy of reactivity governed by electronic activation and catalyst choice.

  • C2 & C6 Positions (Aryl Chlorides):

    • Nature: Highly activated for oxidative addition due to the electron-deficient pyridine nitrogen (inductive withdrawal).

    • Reactivity:

      
       under standard Pd(0)/Pd(II) catalysis without copper.
      
    • Selectivity: The first coupling event is statistical (mono-coupling), breaking symmetry. The second coupling requires higher temperature or more active ligands.

  • C4 Position (Methylthio Ether):

    • Nature: Electron-donating by resonance (+M), but the C–S bond is chemically inert to standard nucleophiles and Pd-catalysts lacking thiophilic activators.

    • Activation: Requires Liebeskind-Srogl conditions (Pd(0) + Cu(I) carboxylate).[1][2] The Cu(I) coordinates to sulfur, polarizing the C–S bond and facilitating transmetalation.

Strategic Workflow: The "Cl-First" Approach

To avoid chemoselectivity issues, the recommended workflow is C2/C6 Functionalization


 C4 Functionalization .

Figure 1: Sequential functionalization strategy exploiting chemoselectivity between C-Cl and C-SMe bonds.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Suzuki Coupling (C2)

Objective: Synthesize 2-aryl-6-chloro-4-(methylthio)pyridine. Mechanism: Pd-catalyzed cross-coupling.[1][2][3][4][5] The C-SMe group remains intact because Cu(I) is absent.[1]

Reagents:

  • Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)[6]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aq, 2.5 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 v/v) [Degassed]

Procedure:

  • Setup: In a Schlenk tube or microwave vial, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture and aqueous base via syringe.

  • Reaction: Heat to 80 °C for 12–16 hours. (Note: Monitor by TLC/LCMS. Do not overheat >100 °C to avoid di-coupling).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product typically elutes after the bis-coupled impurity but before the starting material.

Troubleshooting:

  • Problem: Significant di-coupling (2,6-diaryl).

  • Solution: Reduce temperature to 60 °C or use a slow addition of the boronic acid (syringe pump).

Protocol B: Liebeskind-Srogl Coupling (C4)

Objective: Replace the C4-SMe group with an aryl/alkenyl group. Prerequisite: This step should ideally be performed after C2/C6 chlorides have been reacted or if the chlorides are intended to be retained (though C-Cl competition is a risk, C-SMe activation is specific to CuTC).

Reagents:

  • Substrate: 2,6-Diaryl-4-(methylthio)pyridine (from Protocol A/Step 2)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2.5–5 mol%)
    
  • Ligand: TFP (Tris(2-furyl)phosphine) (10–20 mol%)

  • Activator: CuTC (Copper(I) thiophene-2-carboxylate) (1.5–2.0 equiv)

  • Solvent: THF or Dioxane (Anhydrous)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, boronic acid, Pd source, TFP, and CuTC in a dry vial.

  • Solvent: Add anhydrous THF.

  • Reaction: Heat to 50–60 °C for 12–24 hours.

    • Note: The reaction is non-basic (neutral conditions), which is excellent for base-sensitive substrates.

  • Workup: Dilute with

    
    . Filter through a Celite pad to remove copper salts. Wash filtrate with 5% 
    
    
    
    (to sequester residual Cu) and brine.
  • Purification: Flash chromatography.

Key Insight: The reaction is driven by the formation of an insoluble Copper-SMe species. If the reaction stalls, add more CuTC, not more Pd.

Protocol C: Nucleophilic Aromatic Substitution (S_NAr)

Alternative for C2/C6: If C-N or C-O bonds are required instead of C-C.

Reagents:

  • Nucleophile: Primary/Secondary Amine or Alkoxide (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or

    
    
    
  • Solvent: DMF or DMSO

Procedure:

  • Dissolve substrate in DMF (0.5 M).

  • Add base and amine.

  • Heat to 60–80 °C .

  • Observation: The reaction is generally faster than Suzuki coupling. The SMe group exerts a slight +M effect, but the inductive withdrawal of the N and Cl atoms dominates, making the ring sufficiently electrophilic.

Comparative Data Table

Reaction TypeTarget BondActive SiteKey ReagentsCritical Parameter
Suzuki-Miyaura C–C (Aryl)C2 / C6 (Cl)Pd(PPh3)4, Na2CO3No Copper. Presence of Cu triggers C4 reaction.
Liebeskind-Srogl C–C (Aryl/Alkyl)C4 (SMe)Pd2(dba)3, TFP, CuTC Stoichiometric CuTC required to activate SMe.
S_NAr C–N / C–OC2 / C6 (Cl)Amine, DIPEA, HeatSteric bulk of amine determines C2 vs C6 selectivity if C3 substituted.
Buchwald-Hartwig C–NC2 / C6 (Cl)Pd(OAc)2, BINAP, NaOtBuStrong base may degrade SMe (hydrolysis risk); S_NAr preferred.

References

  • Liebeskind-Srogl Coupling Foundation

    • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[1][4][7] Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Application to Pyridines (Orthogonal Strategy)

    • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. The Journal of Organic Chemistry, 76(19), 7618–7627. Link

    • Note: Describes the stability of SMe during Suzuki coupling and subsequent activ
  • Suzuki Coupling of Chloropyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • 2,6-Dichloro-4-(methylthio)

    • PubChem Compound Summary for CID 177683889 (Related Analogues). Link

Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for 2,6-Dichloro-4-(methylthio)pyridine (Toxic if swallowed/inhaled) and organometallic reagents before use.

Sources

Precision Engineering of 2,6-Dichloropyridine Scaffolds: Suzuki-Miyaura Protocols

[1]

Executive Summary

2,6-Dichloropyridine (2,6-DCP) is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors and agrochemicals. However, its symmetry and electron-deficient nature present a dual paradox:

  • Reactivity: The C-Cl bonds are inherently sluggish toward oxidative addition compared to C-Br or C-I analogs.

  • Selectivity: Once the first coupling occurs, the resulting 2-chloro-6-arylpyridine is often more reactive than the starting material due to electronic changes, leading to undesired bis-coupling (over-reaction).

This guide provides field-proven protocols to navigate this landscape. We move beyond generic "Suzuki conditions" to specific, mechanistically grounded workflows for Site-Selective Mono-Arylation , Exhaustive Bis-Arylation , and One-Pot Sequential Functionalization .

Technical Background & Mechanistic Challenges

The Deactivation Trap

Pyridines are π-deficient heterocycles. The nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack but resistant to the oxidative addition step of the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to the Palladium (Pd) center (

The Selectivity Paradox

In 2,6-DCP, C2 and C6 are equivalent.

  • Step 1 (Symmetry Breaking): Reaction at C2 yields a 2-chloro-6-arylpyridine.

  • Step 2 (Competition): The new aryl group may be electron-donating (making the oxidative addition at the remaining C-Cl slower) or electron-withdrawing/conjugating (making it faster).

  • Control Strategy: To achieve mono-selectivity, we must utilize steric gating and stoichiometric control . To achieve bis-coupling, we must utilize high-energy ligands (e.g., bulky phosphines or NHCs) that lower the activation energy for the second oxidative addition.

Workflow Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on your target scaffold.

Suzuki_WorkflowStartStarting Material:2,6-DichloropyridineTargetDefine Target StructureStart->TargetMonoTarget: Mono-Aryl(2-chloro-6-arylpyridine)Target->Mono Break SymmetryBis_SymTarget: Sym. Bis-Aryl(2,6-diarylpyridine)Target->Bis_Sym ExhaustiveBis_AsymTarget: Unsym. Bis-Aryl(Sequential)Target->Bis_Asym Library GenCond_MonoPROTOCOL A:Kinetic ControlPd(PPh3)4 / Na2CO3Limiting BoronateMono->Cond_MonoCond_BisPROTOCOL B:Thermodynamic ForcePd(OAc)2 / CataCXium ALiOtBu / Excess BoronateBis_Sym->Cond_BisCond_SeqPROTOCOL C:Orthogonal ActivationStep 1: Protocol AStep 2: Add SPhos/BaseBis_Asym->Cond_Seq

Figure 1: Strategic decision tree for 2,6-dichloropyridine functionalization.

Protocol A: Site-Selective Mono-Arylation

Objective: Isolate the 2-chloro-6-arylpyridine with <5% bis-coupled impurity.

The Strategy: "Soft" Activation

We utilize a "standard" catalyst system (Pd(PPh3)4) which is active enough to insert into the first C-Cl bond but bulky enough (and electronically "neutral") to avoid rapid insertion into the second C-Cl bond, provided the stoichiometry is strictly managed.

Reagents & Stoichiometry
ComponentEquiv.Role
2,6-Dichloropyridine 1.0 Electrophile (Limiting Reagent)
Aryl Boronic Acid1.05Nucleophile (Slight excess only)
Pd(PPh3)40.03 (3 mol%)Catalyst (Tetrakis)
Na2CO3 (2.0 M aq)2.5Base (Mild, prevents rapid transmetallation)
DME / Water (2:1)[0.2 M]Solvent System
Step-by-Step Protocol
  • Setup: Charge a reaction vial with 2,6-DCP (1.0 eq), Aryl Boronic Acid (1.05 eq), and Pd(PPh3)4 (3 mol%).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid, which wastes the reagent.

  • Solvent Addition: Add degassed DME (Dimethoxyethane) and 2.0 M aqueous Na2CO3 via syringe.

  • Reaction: Heat to 80°C for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If bis-coupling starts appearing (>5%), lower temp to 60°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Critical: Wash with water, then brine. Pyridines can "hide" in the aqueous layer if the pH is too low; ensure aqueous layer is pH ~9.

    • Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hex/EtOAc).

Protocol B: Exhaustive Bis-Arylation

Objective: Force reaction at both C-Cl sites to generate symmetrical 2,6-diarylpyridines.

The Strategy: "Hard" Activation

Standard ligands (PPh3) often fail to drive the second coupling to completion due to catalyst deactivation. We employ CataCXium A (Ad2PnBu) or SPhos . These bulky, electron-rich alkylphosphines facilitate oxidative addition into the deactivated chloropyridine and prevent Pd-N poisoning.

Reagents & Stoichiometry
ComponentEquiv.Role
2,6-Dichloropyridine1.0Electrophile
Aryl Boronic Ester 2.5 Nucleophile (Significant Excess)
Pd(OAc)20.02 (2 mol%)Pre-catalyst
CataCXium A 0.04 (4 mol%)Ligand (High turnover)
LiOtBu 3.0Base (Strong, anhydrous)
Toluene / Dioxane[0.2 M]Solvent (Anhydrous preferred)
Step-by-Step Protocol
  • Pre-complexation: In the reaction vessel, mix Pd(OAc)2 and CataCXium A (or SPhos) in the solvent for 1 minute under Argon to form the active catalytic species.

  • Addition: Add 2,6-DCP, Boronic Ester (BPin is preferred over B(OH)2 for stability at high temp), and LiOtBu.

  • Reaction: Heat vigorously to 100–110°C for 16 hours.

  • Troubleshooting:

    • Incomplete Conversion? Add 1 mol% XPhos Pd G2 catalyst.

    • Dehalogenation? If you see hydro-dehalogenation (H replacing Cl), the temperature is too high or the solvent is "wet" (acting as a proton source). Switch to strictly anhydrous Toluene.

Protocol C: One-Pot Sequential (Unsymmetrical)

Objective: Create a library of 2-Ar(A)-6-Ar(B)-pyridines without isolating the intermediate.

The Strategy: Thermal & Ligand Orthogonality

We exploit the fact that the first coupling can occur at 80°C with weak base, while the second requires 100°C+ and stronger activation.

Workflow Visualization

Sequential_FlowStep1STEP 1: Mono-CouplingTemp: 80°CBase: Na2CO3Ligand: PPh3CheckCheckpoint:Consume Ar-A-B(OH)2Step1->CheckStep2STEP 2: Bis-CouplingAdd: Ar-B-B(OH)2Add: K3PO4 + SPhosTemp: 100°CCheck->Step2 CompleteFinalProduct:Unsymmetrical2,6-DiarylpyridineStep2->Final

Figure 2: Sequential one-pot protocol logic.

Step-by-Step Protocol
  • Step 1 (Mono): Follow Protocol A , but use exactly 1.0 eq of Boronic Acid A. Run at 80°C in Dioxane/H2O.

  • Monitor: Verify complete consumption of Boronic Acid A (not the pyridine, as pyridine is 1:1, some might remain).

  • Step 2 (Injection):

    • Do not work up.

    • Remove heat briefly.

    • Add Boronic Acid B (1.5 eq).[1]

    • Add K3PO4 (2.0 eq) – Stronger base is needed for the second step.

    • (Optional but recommended): Add 1 mol% SPhos or XPhos to "boost" the catalyst for the harder second coupling.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Standard aqueous workup (pH 9).

References

  • Langer, P. et al. (2016).[2] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.

  • Buchwald, S. L. et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

  • Spivey, A. C. et al. (2016).[3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Lutz, M. et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.

  • BenchChem Technical Support. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem Application Notes.

synthesis of heterocyclic ligands from 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a strategic workflow for the orthogonal functionalization of 2,6-Dichloro-4-(methylthio)pyridine (CAS: 153564-25-1) . This scaffold offers three distinct vectors for diversification, making it an invaluable building block for kinase inhibitors and GPCR ligands. We present validated protocols for: (1) regioselective nucleophilic aromatic substitution (


) at C2, (2) Palladium-catalyzed cross-coupling at C6, and (3) oxidative activation of the C4-thiomethyl group to a sulfone leaving group, enabling late-stage core modification.

Strategic Reactivity Profile

The utility of 2,6-Dichloro-4-(methylthio)pyridine lies in the electronic differentiation between its halogenated positions and the thio-ether moiety.

  • Vector A (C2/C6 - Chlorine): Highly activated for

    
     due to the electron-withdrawing nature of the pyridine nitrogen. The symmetry allows for easy mono-substitution, but subsequent desymmetrization requires controlled stoichiometry.
    
  • Vector B (C4 - Methylthio): Initially acts as an electron-donating group (deactivating C4 toward

    
    ). However, it serves as a "masked" electrophile. Oxidation to the sulfone (
    
    
    
    ) transforms it into a hyper-reactive leaving group, often superior to halogens in
    
    
    reactions.

ReactivityProfile Scaffold 2,6-Dichloro- 4-(methylthio)pyridine C2 C2 Position: High S_NAr Reactivity (First Displacement) Scaffold->C2 Vector 1 C6 C6 Position: Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->C6 Vector 2 C4 C4 Position: Latent Electrophile (Requires Oxidation) Scaffold->C4 Vector 3

Figure 1: Orthogonal reactivity vectors of the 2,6-dichloro-4-(methylthio)pyridine scaffold.

Experimental Protocols

Protocol A: Regioselective Mono- at C2

Objective: Displace one chlorine atom with a nucleophile (e.g., amine or alkoxide) while preserving the second chlorine and the sulfide.

Mechanism: The pyridine nitrogen lowers the LUMO energy at C2/C6, facilitating nucleophilic attack. The formation of the Meisenheimer complex is the rate-determining step.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) if using a neutral amine nucleophile. For alcohol nucleophiles, pre-generate the alkoxide using NaH (1.1 equiv) in THF at 0°C.

  • Nucleophile Addition: Add the amine/alkoxide (1.05 equiv) dropwise at 0°C to prevent bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Note: If the nucleophile is sterically hindered, heating to 60°C may be required.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP/DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: Stoichiometry is vital. Using >1.1 equiv of nucleophile or high temperatures (>80°C) will lead to significant bis-substituted byproduct.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: Functionalize the remaining chlorine atom with an aryl/heteroaryl boronic acid.

Mechanism:


 undergoes oxidative addition into the C-Cl bond.[1] The presence of the electron-donating SMe group at C4 (and the nucleophile at C2) can deactivate the ring, making electron-rich phosphine ligands essential.

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the C2-substituted intermediate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1) .

  • Catalyst: Add

    
      (5 mol%) or 
    
    
    
    / XPhos
    (for difficult substrates).
  • Reaction: Sparge with Argon for 5 mins. Seal and heat to 90–100°C for 2–12 hours.

  • Scavenging: Filter through a Celite pad.

  • Purification: Silica gel chromatography.

Protocol C: C4 Activation (S-Oxidation) and Displacement

Objective: Convert the inert thioether into a reactive sulfone, then displace it with a final nucleophile.

Step 1: Oxidation [2][3][4][5]

  • Dissolve the thioether intermediate in DCM (0.1 M).

  • Add m-CPBA (meta-Chloroperoxybenzoic acid) (2.5 equiv) portion-wise at 0°C.

  • Stir at RT for 2 hours. Monitor by TLC/LCMS (Sulfone peak: M+32).

  • Quench: Wash with saturated

    
     (to reduce excess peroxide) and 
    
    
    
    .

Step 2: Sulfone Displacement (


) 
  • Dissolve the sulfone intermediate in THF or Dioxane .

  • Add the nucleophile (e.g., primary amine, 2.0 equiv).

  • Heat to 60–80°C . The sulfone is an excellent leaving group; reaction is often faster than the initial Cl-displacement.

  • Isolate product via precipitation or chromatography.

Validated Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a tri-substituted library.

SynthesisWorkflow Start Start: 2,6-Dichloro-4- (methylthio)pyridine Step1 Step 1: Mono-S_NAr (C2) Reagent: Amine/Alkoxide (1.0 eq) Cond: 0°C -> RT, DMF Start->Step1 Inter1 Intermediate A: 2-Substituted-6-chloro- 4-(methylthio)pyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (C6) Reagent: Ar-B(OH)2 Cond: Pd(dppf)Cl2, K2CO3, 100°C Inter1->Step2 Inter2 Intermediate B: 2,6-Disubstituted- 4-(methylthio)pyridine Step2->Inter2 Step3 Step 3: Oxidation (C4) Reagent: m-CPBA (2.5 eq) Cond: DCM, RT Inter2->Step3 Inter3 Intermediate C: Sulfone Derivative Step3->Inter3 Step4 Step 4: Sulfone Displacement Reagent: Nucleophile 2 Cond: THF, 60°C Inter3->Step4 Final Final Product: Tri-functionalized Pyridine Ligand Step4->Final

Figure 2: Step-wise synthesis of tri-functionalized pyridine ligands.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

Reaction StepCommon IssueRoot CauseCorrective Action
Mono-

Bis-substitution (Product contains 2 nucleophiles)Excess nucleophile or high temp.Lower temp to 0°C; Add nucleophile dropwise; Use exactly 1.0 equiv.
Suzuki Coupling Dehalogenation (Hydrodechlorination)Pd-hydride formation (often from alcohol solvents).Switch to Dioxane/Water or Toluene; Avoid Ethanol/Isopropanol.
S-Oxidation N-Oxide formationOver-oxidation of Pyridine Nitrogen.Control mCPBA equivalents (2.2–2.5 eq); Keep pH neutral; N-oxides are usually more polar and separable.
Sulfone Disp. Hydrolysis of Sulfone to PyridoneWet solvents + Hydroxide bases.Use anhydrous THF; Use non-nucleophilic bases like

or DIPEA.

References

  • Regioselectivity in Pyridine Substitution

    • Title: "Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity."
    • Source: Chemistry StackExchange / Clayden, Greeves, Warren.
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: "Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Protocols."
    • Source: Fisher Scientific / Organic Chemistry Portal.
    • URL:[Link]

  • Sulfide Oxidation Methodologies

    • Title: "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid."
    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "Synthesis of Pyridine and Dihydropyridine Deriv
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

Sources

reaction conditions for displacing chlorine in 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Functionalization of 2,6-Dichloro-4-(methylthio)pyridine via Nucleophilic Aromatic Substitution

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, pyridine-based heterocycles are indispensable building blocks. Among these, 2,6-Dichloro-4-(methylthio)pyridine stands out as a particularly valuable and versatile intermediate. Its utility stems from the two chemically equivalent chlorine atoms, which serve as reactive handles for introducing a diverse array of functional groups through nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction conditions required to effectively and selectively displace the chlorine atoms on the 2,6-Dichloro-4-(methylthio)pyridine core. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven insights to empower you to optimize reaction outcomes and troubleshoot common challenges.

Part 1: The Scientific Foundation for Chlorine Displacement

The Mechanism: Why SNAr Succeeds on the Pyridine Ring

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the pyridine ring is an exception. The electronegative nitrogen atom polarizes the ring, creating electron-deficient carbon centers, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). This intrinsic electronic property makes the pyridine scaffold susceptible to nucleophilic attack.[1][2][3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2][4]

  • Formation of the Meisenheimer Complex: A high-energy, negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is the key to the reaction's success. For attack at the 2- or 6-position, a crucial resonance structure can be drawn where the negative charge is delocalized onto the electronegative ring nitrogen, providing significant stabilization.[2][3] This is why substitution at the 3- or 5-positions is not observed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Workflow sub 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup 2. Reaction Setup (Inert atmosphere if needed) sub->setup reaction 3. Controlled Heating & Stirring (Monitor by TLC / LC-MS) setup->reaction quench 4. Reaction Quench (e.g., Water, sat. NH4Cl) reaction->quench extract 5. Work-up (Liquid-Liquid Extraction) quench->extract purify 6. Purification (Column Chromatography or Recrystallization) extract->purify char 7. Characterization (NMR, MS, etc.) purify->char

Caption: Generalized Experimental Workflow for SNAr Reactions.
Protocol 1: Substitution with an Oxygen Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of 2-Chloro-6-methoxy-4-(methylthio)pyridine.

  • Materials & Reagents:

    • 2,6-Dichloro-4-(methylthio)pyridine (1.0 eq.)

    • Sodium methoxide (1.05 - 1.1 eq., as a solid or solution in methanol)

    • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

    • Standard work-up and purification equipment

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 2,6-Dichloro-4-(methylthio)pyridine.

    • Dissolve the starting material in anhydrous DMF or MeOH.

    • If using solid sodium methoxide, add it portion-wise at room temperature. If using a solution, add it dropwise via syringe. An exotherm may be observed.

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Cool the mixture to room temperature and carefully quench by pouring it into cold water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substitution with a Sulfur Nucleophile (Thiophenol)

This protocol details the preparation of 2-Chloro-6-(phenylthio)-4-(methylthio)pyridine.

  • Materials & Reagents:

    • 2,6-Dichloro-4-(methylthio)pyridine (1.0 eq.)

    • Thiophenol (1.0 eq.)

    • Potassium carbonate (K₂CO₃, 1.5 eq.) or Sodium methoxide (1.0 eq.) [5] * Anhydrous N,N-Dimethylformamide (DMF)

    • Standard reaction, work-up, and purification equipment

  • Step-by-Step Procedure:

    • To a solution of 2,6-Dichloro-4-(methylthio)pyridine in anhydrous DMF, add the base (e.g., K₂CO₃).

    • Add thiophenol dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture (e.g., to 80-100 °C) and maintain stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to ambient temperature. [5] 5. Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and remove the solvent in vacuo.

    • Purify the resulting crude material via column chromatography.

Protocol 3: Substitution with a Nitrogen Nucleophile (Piperidine)

This protocol outlines the synthesis of 2-Chloro-4-(methylthio)-6-(piperidin-1-yl)pyridine.

  • Materials & Reagents:

    • 2,6-Dichloro-4-(methylthio)pyridine (1.0 eq.)

    • Piperidine (2.2 eq. - one eq. acts as the nucleophile, the other as the base)

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Standard reaction, work-up, and purification equipment

  • Step-by-Step Procedure:

    • Dissolve 2,6-Dichloro-4-(methylthio)pyridine in the chosen solvent (e.g., DMSO) in a round-bottom flask.

    • Add piperidine to the solution at room temperature.

    • Heat the reaction mixture to 90-120 °C and stir vigorously.

    • Monitor the reaction for the disappearance of the starting material.

    • After cooling, dilute the reaction mixture with water to precipitate the product or prepare for extraction.

    • Extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude solid by recrystallization or column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions. Researchers should note that optimization is often necessary for specific nucleophile/substrate combinations.

Nucleophile ClassExample NucleophileBaseTypical Solvent(s)Temperature (°C)Key Insights
Oxygen Sodium MethoxideN/A (reagent is basic)MeOH, DMF, THF25 - 80Reaction is often fast. Use of catalytic NaH with MeOH in situ is also effective.
Sulfur ThiophenolK₂CO₃, NaH, NaOMeDMF, DMSO25 - 100Thiols are excellent nucleophiles for this reaction. The base deprotonates the thiol to the highly reactive thiolate. [5]
Nitrogen Primary/Secondary AmineK₂CO₃, Cs₂CO₃, or excess amineDMSO, NMP, EtOH80 - 130Higher temperatures are often needed. Using excess amine is a common strategy to drive the reaction and act as a base. [6]
Nitrogen AnilineNaH, K₃PO₄DMF, Dioxane100 - 150Weaker nucleophiles like anilines require stronger bases and more forcing conditions.

Part 3: Troubleshooting and Expert Recommendations

  • Challenge: Low or No Conversion.

    • Causality: The nucleophile may be too weak, or the activation energy barrier is not being overcome.

    • Solution: Increase the reaction temperature in 10-20 °C increments. If using a base to generate the nucleophile in situ, ensure the base is strong enough (e.g., switch from K₂CO₃ to NaH for an alcohol). Confirm the solvent is anhydrous, as water can impede the function of strong bases.

  • Challenge: Formation of Di-substituted Product.

    • Causality: The mono-substituted product is often more activated towards a second substitution than the starting material. This issue arises when an excess of the nucleophile is used or the reaction is run for too long.

    • Solution: Use precisely 1.0 equivalent of the nucleophile. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity.

  • Challenge: Hydrolysis Side Products.

    • Causality: Presence of water in the reaction, especially under basic conditions and at high temperatures, can lead to the displacement of chlorine by a hydroxide ion.

    • Solution: Use anhydrous solvents and reagents. If a strong base like NaH is used, ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar).

Conclusion

The selective mono-substitution of 2,6-Dichloro-4-(methylthio)pyridine is a robust and highly valuable transformation in synthetic chemistry. A successful outcome hinges on the careful selection of the nucleophile, base, and solvent, coupled with precise control over reaction temperature and stoichiometry. By understanding the underlying SNAr mechanism and the key parameters that govern its efficiency, researchers can confidently leverage this versatile building block to construct complex molecular architectures for pharmaceutical and agrochemical applications.

References

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Catalysis In C-Cl Activation. ResearchGate. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the regioselective synthesis of 2,6-Dichloro-4-(methylthio)pyridine (CAS: 153564-25-1) from 2,4,6-trichloropyridine .[1] It addresses the critical challenge of nucleophilic aromatic substitution (


) on electron-deficient heterocycles: balancing reactivity to achieve mono-substitution at the C4 position while preventing bis-substitution at C2/C6.[1]

Part 1: Technical Support & Troubleshooting

Category 1: Regioselectivity & Yield Optimization

Q: Why am I observing significant formation of 2,4-bis(methylthio)-6-chloropyridine or 2,4,6-tris(methylthio)pyridine? A: This "over-reaction" is the most common failure mode.[1] The C4 position is the most reactive electrophilic site due to the para-directing electron-withdrawal of the pyridine nitrogen.[1] However, once the C4 chlorine is substituted with a methylthio group (which is a weak donor but the ring remains electron-deficient), the C2 and C6 positions remain susceptible to attack if excess nucleophile is present or if the temperature is too high.

  • Corrective Action:

    • Stoichiometry Control: Strictly limit Sodium Thiomethoxide (NaSMe) to 0.95 – 1.05 equivalents . Do not use excess "to drive the reaction."

    • Inverse Addition: Do not add the pyridine to the thiomethoxide. Instead, dissolve the 2,4,6-trichloropyridine in the solvent first and cool it.[1] Slowly add the NaSMe solution dropwise. This ensures the nucleophile is always the limiting reagent in the reaction zone.[1]

    • Temperature Management: Conduct the addition at -10°C to 0°C . The rate constant (

      
      ) for substitution at C4 is significantly higher than (
      
      
      
      ) at C2 at lower temperatures.[1] Heating reduces this selectivity ratio.[1]

Q: My reaction stalled with 15% unreacted starting material. Should I add more NaSMe? A: Proceed with caution. Adding more nucleophile often triggers the formation of the bis-impurity faster than it converts the remaining starting material, creating a separation nightmare.[1]

  • Recommendation: If unreacted starting material persists, it is often better to accept a slightly lower conversion (e.g., 85-90%) and separate the starting material (which is non-polar) via column chromatography or recrystallization, rather than contaminating the product with the difficult-to-remove bis-substituted byproduct.[1]

Category 2: Reagent & Solvent Effects

Q: Can I use Methanol or Ethanol as the solvent? A: While alcohols are common for


, they can lead to side reactions like alkoxy-substitution  (forming 2,6-dichloro-4-methoxypyridine) if the alkoxide is generated in situ or if the NaSMe is basic enough to deprotonate the solvent.[1]
  • Preferred Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1] THF allows for better low-temperature control (-78°C to 0°C) and easy workup.[1] DMF accelerates the reaction but requires stricter temperature monitoring to prevent over-substitution.[1]

Q: I am seeing a "pyridinol" impurity (2,6-dichloro-4-hydroxypyridine). Where does this come from? A: This is a hydrolysis product caused by moisture.[1] The C4 position is highly susceptible to attack by water/hydroxide.[1]

  • Fix: Ensure NaSMe is dry (hygroscopic solid) and solvents are anhydrous.[1] Run the reaction under a nitrogen or argon atmosphere. If using aqueous NaSMe (21% solution), phase transfer conditions (DCM/Water with TBAB) must be strictly optimized for temperature to prevent hydrolysis.[1]

Category 3: Workup & Purification[1][2]

Q: The product smells intensely of sulfur.[1] How do I mitigate this during workup? A: Residual methyl mercaptan or dimethyl disulfide causes the odor.[1]

  • Protocol: Quench the reaction with bleach (sodium hypochlorite) or aqueous NaOH in the waste trap, not directly in the product flask (unless you want to oxidize the product).[1] For the workup, wash the organic phase with a dilute sodium hypochlorite solution (to oxidize residual thiols to sulfonates/sulfates) or use a lead acetate paper test to confirm thiol removal. Note: Be careful not to oxidize the thioether product itself; mild washing with basic brine is safer.[1]

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2,6-Dichloro-4-(methylthio)pyridine via regiospecific


.

Reaction Scheme:


[1]

Materials:

  • 2,4,6-Trichloropyridine (1.0 eq)[1]

  • Sodium Thiomethoxide (NaSMe) (1.0 eq, solid, 95%+)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution : Charge the flask with 2,4,6-Trichloropyridine (10.0 g, 54.8 mmol) and anhydrous THF (100 mL). Cool the solution to -5°C using an ice/salt bath.

  • Reagent Preparation : In a separate vial, suspend/dissolve NaSMe (3.84 g, 54.8 mmol) in anhydrous THF (40 mL). Note: If solubility is poor, a co-solvent like DMF (10 mL) can be used, or the solid can be added in small portions.[1]

  • Controlled Addition : Transfer the NaSMe mixture to the addition funnel. Add it dropwise to the pyridine solution over 45–60 minutes , maintaining the internal temperature below 0°C .

  • Reaction Monitoring : Stir at 0°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or HPLC.[1][2][3] Look for the disappearance of the trichloropyridine (

    
    ) and appearance of the mono-thio product (
    
    
    
    ).[1]
  • Quench : Once starting material is <5%, quench by adding saturated

    
      (50 mL) while still cold.
    
  • Extraction : Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing : Wash combined organics with Water (

    
    ) and Brine (
    
    
    
    ).[1] Dry over
    
    
    .[1][2]
  • Purification : Concentrate in vacuo. The crude solid is often pure enough (>95%).[1] If necessary, recrystallize from Heptane or perform flash chromatography (0-5% EtOAc in Hexanes).[1]

Data Summary Table: Conditions vs. Selectivity

SolventTemp (°C)Addition ModeYield (Mono)Impurity (Bis)Notes
THF 0 Slow (NaSMe to Py) 92% < 2% Optimal
THF25 (RT)Fast75%15%Poor selectivity
DMF60Batch40%50%Over-reaction
MeOH60Batch60%10%Methoxide byproduct formed

Part 3: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism and Selectivity Pathway The diagram below illustrates the competition between the desired C4 substitution and the undesired C2/C6 side reactions.[1]

G Start 2,4,6-Trichloropyridine Intermediate Meisenheimer Complex (Stabilized at C4) Start->Intermediate Attack at C4 (Fastest) Hydrolysis 2,6-Dichloro-4-hydroxypyridine (Moisture impurity) Start->Hydrolysis H2O present Reagent NaSMe (Nucleophile) Reagent->Intermediate Product 2,6-Dichloro-4-(methylthio)pyridine (Target) Intermediate->Product -NaCl SideProduct 2,4-Bis(methylthio)-6-chloropyridine (Over-reaction) Product->SideProduct Excess NaSMe / High Temp Attack at C2/C6

Caption: Kinetic pathway showing the preferential C4 substitution (Blue) vs. secondary side reactions (Red).

Figure 2: Optimized Experimental Workflow

Workflow Step1 Dissolve 2,4,6-Trichloropyridine in anhydrous THF Step2 Cool to -5°C (Ice/Salt Bath) Step1->Step2 Step3 Slow Addition of NaSMe (Dropwise over 60 min) Step2->Step3 Step4 Monitor Reaction (TLC/HPLC) Target: >95% Conversion Step3->Step4 Step4->Step3 Incomplete (<80%) Step5 Quench with sat. NH4Cl Step4->Step5 Complete Step6 Extraction (EtOAc) & Wash Step5->Step6 Step7 Concentration & Recrystallization Step6->Step7

Caption: Step-by-step workflow emphasizing temperature control and slow addition for maximum yield.

References

  • Schlosser, M., et al. (2005).[1] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines. Journal of the American Chemical Society.[1] Link[1]

    • Establishes the fundamental reactivity profile of 2,4,6-trihalopyridines, confirming C4 selectivity.
  • Sigma-Aldrich. (2024).[1] Product Specification: 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1).[1][4] Link[1]

    • Verifies the commercial existence and standard purity requirements for the target compound.
  • BenchChem. (2025).[1] Technical Support Center: Synthesis of Halogenated Pyridines. Link[1]

    • General reference for handling lithiated and halogenated pyridine intermedi

Sources

Technical Support Center: Purification Protocols for 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers working with 2,6-Dichloro-4-(methylthio)pyridine . It prioritizes experimental logic, troubleshooting, and self-validating protocols over generic advice.

Case ID: PUR-PYR-Cl2-SMe Status: Active Guide Chemical Profile:

  • Target: 2,6-Dichloro-4-(methylthio)pyridine

  • CAS: 153564-25-1 (Representative)[1]

  • Class: Halogenated Pyridine Thioether

  • Physical State: White to off-white crystalline solid.

  • Critical Property: Lipophilic ring with a nucleophilic sulfur center. Prone to "oiling out" if melting point is depressed by impurities.

Module 1: Solvent Selection Matrix

Executive Summary: For this specific substrate, Isopropanol (IPA) is the recommended primary solvent due to its intermediate polarity, which balances the lipophilicity of the dichloropyridine ring with the polarizability of the thioether. Ethanol/Water is a secondary system but carries a higher risk of oiling out.

Solvent Performance Table
Solvent SystemPolarity IndexDissolution TempCrystallization TempRisk ProfileRecommended Use
Isopropanol (IPA) 3.960–70°C-10°C to 4°CLowPrimary Choice. Good balance for removing polar byproducts.
Ethanol (95%) 5.250–60°C-20°CMediumUse if IPA yield is low. Risk of product remaining in mother liquor.
Heptane 0.180–90°C25°CHighTrituration Only. Excellent for removing non-polar oils, but poor for recrystallization yield.
MeOH / Water 5.1 / 10.250°C4°CHigh (Oiling)Rescue Strategy. Use only if product is highly impure with inorganic salts.

Technical Insight: The 2,6-dichloro substitution pattern significantly reduces the basicity of the pyridine nitrogen, making it less soluble in acidic aqueous media but highly soluble in chlorinated solvents (DCM, Chloroform). Avoid DCM for recrystallization; it is too volatile and too good a solvent (low recovery).

Module 2: Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying 2,6-Dichloro-4-(methylthio)pyridine, specifically addressing the common "oiling out" failure mode.

RecrystallizationLogic Start Crude 2,6-Dichloro-4-(methylthio)pyridine SolubilityTest Solubility Test (100mg scale) in boiling IPA Start->SolubilityTest Dissolves Fully Dissolves? SolubilityTest->Dissolves HotFilter Hot Filtration (Remove insolubles/salts) Dissolves->HotFilter Yes NoCrystals No Precipitate Dissolves->NoCrystals No (Too soluble) Cooling Slow Cooling to RT HotFilter->Cooling Crystals Crystals Form? Cooling->Crystals Harvest Harvest & Wash (Cold IPA) Crystals->Harvest Yes Oiling Oiling Out Occurs Crystals->Oiling Liquid Phase Sep Crystals->NoCrystals Solution Clear RemedyOil Remedy: Reheat, Add 10% Seed Crystal, Cool at 1°C/min Oiling->RemedyOil RemedySol Remedy: Evaporate 50% Vol or Add Water (Dropwise) NoCrystals->RemedySol RemedyOil->Cooling RemedySol->Cooling

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during purification.

Module 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP-PYR-04)

Objective: Purification of crude reaction mixture containing >85% target material.

Reagents:

  • Crude 2,6-Dichloro-4-(methylthio)pyridine.

  • Isopropanol (HPLC Grade).

  • Activated Carbon (Optional, for color removal).[2]

Step-by-Step Methodology:

  • Saturation:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Isopropanol (IPA) in a ratio of 3 mL per gram of crude.

    • Heat to reflux (82°C).

    • Checkpoint: If solid remains, add IPA in 0.5 mL/g increments until dissolution is complete. Do not exceed 10 mL/g.

  • Impurity Scavenging (Optional):

    • If the solution is dark brown/black, remove from heat, add Activated Carbon (5 wt%), and reflux for 10 minutes.

    • Critical Step: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Do not let the solution cool during filtration.

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature (20–25°C) undisturbed over 2 hours. Rapid cooling induces oiling.

    • Once solid crystals appear, transfer the flask to an ice/water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3]

    • Wash: Rinse the filter cake with cold IPA (-20°C) to remove surface mother liquor.

    • Drying: Dry under high vacuum (<5 mbar) at 30°C for 4 hours. Note: Sulfur compounds can be odorous; use a cold trap.

Module 4: Troubleshooting & FAQs

Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "oiling out," caused by the melting point of the impure solid being lower than the boiling point of the solvent mixture, or cooling too rapidly. Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

  • Insulate: Wrap the flask in a towel to slow the cooling rate.

  • Co-solvent: If using Ethanol/Water, you likely have too much water. Add more Ethanol to increase solubility and lower the saturation temperature.

Q2: A persistent sulfur/garlic smell remains even after drying.

Diagnosis: Presence of residual methyl mercaptan or disulfide impurities. Fix:

  • Perform a Heptane Trituration : Suspend the dried solid in Heptane (10 mL/g), stir vigorously for 30 minutes at room temperature, and filter. The lipophilic impurities (disulfides) are often more soluble in heptane than the target pyridine.

  • Safety Note: All evaporation of mother liquors must be done in a well-ventilated fume hood with a bleach trap for the vacuum pump exhaust.

Q3: My yield is low (<50%), but the purity is high.

Diagnosis: The compound is too soluble in the chosen solvent at low temperatures. Fix:

  • Concentrate the mother liquor (filtrate) to 25% of its original volume and repeat the cooling process (Second Crop).

  • Alternatively, switch to a binary solvent system: Dissolve in minimal hot Ethyl Acetate , then add Hexane dropwise until persistent cloudiness appears.[4] Cool to precipitate.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General principles for purification of halogenated nitrogen heterocycles).

  • Shimizu, S., et al. (2007).[5] "Pyridine and Pyridine Derivatives".[2][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. (Solubility profiles of chloropyridines).

  • Thermo Scientific Chemicals. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine Specification Sheet. (Analogous compound data used for solubility estimation).

  • BenchChem. (2025).[2] Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine. (Protocol adaptation for 2,6-dihalopyridines).

Sources

troubleshooting low reactivity of 2,6-position in chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 2,6-Position in Chloropyridines Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Overcoming Reactivity Dead-Ends at the 2,6-Position

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Diagnostic Hub: Why is my reaction failing?

The 2- and 6-positions of pyridine are theoretically activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom (low LUMO coefficient at C2/C6). However, "low reactivity" in 2,6-chloropyridines is a common paradox in the lab.

Use this decision matrix to identify your specific failure mode.

TroubleshootingFlow Start Diagnostic Start: Define Reaction Class Type Reaction Type? Start->Type SNAr Nucleophilic Aromatic Substitution (SNAr) Type->SNAr Displacement (amines, alkoxides) Cross Pd/Ni-Catalyzed Cross-Coupling Type->Cross C-C Bond Formation (Suzuki, Buchwald) SNAr_Issue Primary Failure Mode: Steric Repulsion or Poor Leaving Group SNAr->SNAr_Issue SNAr_Sol Solution: Switch to Polar Aprotic or Lewis Acid Activation SNAr_Issue->SNAr_Sol Cross_Issue Primary Failure Mode: Catalyst Poisoning (N-Coordination) Cross->Cross_Issue Cross_Sol Solution: Bulky Ligands (Buchwald/NHC) & Precatalysts Cross_Issue->Cross_Sol

Figure 1: Diagnostic decision tree for isolating the root cause of low reactivity in 2,6-chloropyridines.

Module A: Troubleshooting Metal-Catalyzed Cross-Coupling

The Problem: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling on 2,6-dichloropyridine. The reaction stalls, or you observe homocoupling of the boronic acid, leaving the pyridine untouched.

The Science: The "Low Reactivity" here is often a misdiagnosis of Catalyst Poisoning . The pyridine nitrogen is a strong


-donor. If your ligand is not bulky enough, the pyridine nitrogen will displace the phosphine ligand and coordinate to the Palladium(II) center, forming a stable, unreactive "resting state" complex. This shuts down the catalytic cycle before oxidative addition can occur at the C-Cl bond.
FAQ: Cross-Coupling Optimization

Q1: I am using Pd(PPh3)4 or Pd(OAc)2/PPh3. Why isn't it working? A: Triphenylphosphine (PPh3) is too small and binds too weakly to prevent the pyridine nitrogen from intercepting the palladium.

  • Protocol Fix: Switch to Bulky, Electron-Rich Ligands . These ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the metal center while facilitating oxidative addition into the challenging C-Cl bond.

Recommended Ligand Classes:

  • Buchwald Ligands: XPhos, SPhos, RuPhos.

  • NHC Ligands: IPr, SIPr (often used as PEPPSI precatalysts).

Q2: Should I use a precatalyst? A: Yes. Using Pd(OAc)2 requires reduction to Pd(0) in situ, which can be sluggish and prone to formation of inactive Pd-aggregates (palladium black) in the presence of chloropyridines.

  • Recommendation: Use Pd-G3/G4 Buchwald precatalysts or Pd-PEPPSI-IPr . These ensure a 1:1 ligand-to-metal ratio and rapid entry into the catalytic cycle.

Q3: How do I handle the 2,6-disubstitution steric hindrance? A: Even with an active catalyst, the 2,6-positions are sterically crowded.

  • Solvent: Use 1,4-Dioxane or Toluene at elevated temperatures (100–110 °C).

  • Base: Switch to weaker, soluble bases like

    
     or 
    
    
    
    to minimize side reactions.
Experimental Protocol: High-Performance Suzuki Coupling
ParameterStandard Condition (Fail)Optimized Condition (Success)
Catalyst Source

/

XPhos Pd G3 or Pd-PEPPSI-IPr
Loading 5–10 mol%1–3 mol%
Ligand

XPhos (Biaryl phosphine)
Base

(aq)

(1.5 M aq)
or

(solid)
Solvent DMF / Ethanol1,4-Dioxane or THF
Temperature 80 °C100 °C

Module B: Troubleshooting Nucleophilic Aromatic Substitution ( )

The Problem: You are trying to displace the chlorine at the 2-position with an amine or alkoxide, but the reaction requires harsh conditions or yields are poor.

The Science: While the 2-position is activated, the leaving group (Cl) is poor compared to F or Br.[1] Furthermore, if the nucleophile is bulky (e.g., t-butoxide or a secondary amine), the steric trajectory into the


-complex (Meisenheimer intermediate) is blocked by the lone pair of the ring nitrogen or substituents at the 3-position.
FAQ: Acceleration

Q1: Can I use acid to speed this up? A: Yes. This is a classic "hack" for chloropyridines. Protonating the pyridine nitrogen (or complexing it with a Lewis Acid) significantly lowers the LUMO energy of the ring, making the C-Cl carbon much more electrophilic.

  • Reagent: Add 0.5–1.0 equiv of

    
      or perform the reaction in the presence of mild Brønsted acid (e.g., HCl in Dioxane) if the nucleophile tolerates it.
    

Q2: I'm getting a mixture of products. How do I control site selectivity? A:

  • 2 vs 4 Position: The 4-position is generally more reactive to

    
     than the 2-position due to less steric hindrance, even though the electronic activation is similar.
    
  • Solvent Effect: For alkoxide nucleophiles, using non-polar aprotic solvents (like Toluene) favors substitution at the 2-position (ortho). This is due to the "templating effect" where the alkali metal cation (Li+ or Na+) coordinates to both the pyridine nitrogen and the alkoxide oxygen, delivering the nucleophile specifically to the 2-position.

Q3: My nucleophile is weak. What now? A: If the nucleophile is weak (e.g., aniline), you must improve the leaving group.

  • Finkelstein-on-Heterocycle: Convert the 2-Cl to 2-I or 2-F in situ?

    • Better approach: Oxidize the pyridine nitrogen to the N-Oxide (

      
      ). The N-oxide is highly activated for 
      
      
      
      at the 2-position (and 4-position). After substitution, reduce the N-oxide back to the pyridine using
      
      
      or Fe/Acetic Acid.
Visualizing the Activation Pathways

ActivationPathways Substrate 2,6-Dichloropyridine Path1 Standard SNAr (High Temp, Strong Nuc) Substrate->Path1 Direct Attack Path2 Acid Activation (H+ or ZnCl2) Substrate->Path2 Coordination Path3 N-Oxidation (mCPBA) Substrate->Path3 Oxidation Intermediate2 Highly Electrophilic Cationic Species Path2->Intermediate2 Intermediate3 N-Oxide Intermediate (Enhanced Leaving Group Ability) Path3->Intermediate3

Figure 2: Strategies to enhance electrophilicity of 2,6-dichloropyridines for


.

Data Summary: Ligand Performance in 2-Chloropyridine Coupling

The following table summarizes relative turnover frequencies (TOF) for the coupling of 2-chloropyridines, highlighting the necessity of specific ligand classes.

Ligand ClassExampleReactivity at 2-PositionMechanism of Success/Failure
Simple Phosphine

Poor Displaced by Pyridine-N; Catalyst Poisoning.
Bidentate dppf, dppeModerate Resists displacement, but slow oxidative addition.
Dialkylbiaryl XPhos, SPhos Excellent Bulky structure prevents N-coordination; e-rich P speeds up Oxidative Addition.
NHC IPr, SIPr Excellent extremely strong

-donor; steric bulk forces reductive elimination.

References

  • Catalyst Poisoning Mechanisms

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

  • Ligand Selection for Chloropyridines

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[2][3]

    • Source: N
    • URL:[Link]

  • 
     Solvent Effects: 
    
    • Title: Ortho-selectivity in the nucleophilic arom

      
      ) reactions of 3-substituted, 2,6-dichloropyridines.[4]
      
    • Source: ResearchGate.[5]

    • URL:[Link]

  • General Reactivity Guide

    • Title: 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
    • Source: BenchChem Technical Support.[6][7]

Sources

removing impurities from crude 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying Crude 2,6-Dichloro-4-(methylthio)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2,6-Dichloro-4-(methylthio)pyridine. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2,6-Dichloro-4-(methylthio)pyridine?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, you might find residual 2,6-dichloropyridine precursors.

  • Over-chlorinated or Isomeric Byproducts: The synthesis of chlorinated pyridines can sometimes lead to the formation of trichloro- or tetrachloropyridines, or other positional isomers.[1]

  • Reagents and Solvents: Residual solvents from the reaction or work-up are common. Reagents used in the methylthiolation step can also persist.

  • Degradation Products: The pyridine ring can be sensitive to harsh conditions, potentially leading to colored impurities or tars.[2]

Q2: My crude product is a dark, oily substance, but I expect a solid. What does this indicate?

A2: This is a common issue and usually points to the presence of significant impurities that are depressing the melting point of your target compound. The dark color often suggests the formation of polymeric or highly conjugated byproducts, which can sometimes be removed with an activated carbon treatment during recrystallization.[1] The oily consistency is likely due to a mixture of residual solvents and various reaction byproducts. An initial purity assessment by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to understand the complexity of the mixture before proceeding with purification.

Q3: How can I confirm the purity of my final product?

A3: A multi-faceted approach is best for confirming purity. No single method is foolproof.

  • Gas Chromatography (GC): An excellent technique for volatile and semi-volatile compounds like dichloropyridines. GC with Flame Ionization Detection (GC-FID) is robust for quantitative purity assessment (area %).[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile alternative to GC, particularly useful for identifying less volatile impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for identifying unknown impurities by providing mass-to-charge ratio data.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a highly accurate, direct measurement of purity against a certified internal standard without needing a reference standard of the analyte itself.[6]

The following table compares the primary analytical techniques for purity assessment:

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.[6]Separation based on partitioning between a mobile and stationary phase.[6]Signal intensity is directly proportional to the number of nuclei.[6]
Primary Application Routine purity testing, separation of volatile impurities.[3]Purity testing for a wide range of polarities, including non-volatile impurities.[3]Absolute purity determination, primary standard qualification.[6]
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Precision (% RSD) < 2%< 2%< 1%
Key Advantage High resolution for volatile isomers.Broad applicability.High accuracy, no analyte-specific reference standard needed.

Troubleshooting and Purification Protocols

This section provides a logical workflow for purifying your crude product, addressing specific problems with detailed protocols.

Decision Workflow for Purification Strategy

Before starting, it's crucial to select the right strategy. The following decision tree can guide your choice based on the nature of the impurities and the desired scale.

purification_workflow start Crude 2,6-Dichloro-4- (methylthio)pyridine impurity_check Initial Analysis (TLC/GC) Identify Impurity Polarity start->impurity_check non_basic_impurities Non-Basic / Non-Polar Impurities Present? impurity_check->non_basic_impurities acid_base_extraction Perform Acid-Base Extraction non_basic_impurities->acid_base_extraction Yes further_purification Further Purification Needed? non_basic_impurities->further_purification No acid_base_extraction->further_purification recrystallization Recrystallization further_purification->recrystallization Yes, High Purity Needed & Crystalline Solid chromatography Column Chromatography further_purification->chromatography Yes, Impurities are Closely Related final_product Pure Product (Verify by GC/HPLC/NMR) further_purification->final_product No recrystallization->final_product chromatography->final_product

Caption: A logical guide to selecting a suitable purification method.

Issue 1: Crude product contains significant non-basic or non-polar impurities.

Solution: Acid-Base Extraction. This technique leverages the basicity of the pyridine nitrogen. By washing an organic solution of your crude product with aqueous acid, the pyridine derivative is protonated, forming a water-soluble salt that partitions into the aqueous layer. Non-basic organic impurities remain in the organic layer and are thus removed.[7][8]

Objective: To separate the basic target compound from non-basic organic impurities.

Materials:

  • Crude 2,6-Dichloro-4-(methylthio)pyridine

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 100 mL of dichloromethane per 5g of crude).[9]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL). The pyridine derivative will move to the aqueous layer as a pyridinium salt.[10] Combine the aqueous layers.

  • Remove Impurities: Discard the organic layer, which contains the non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6M NaOH with stirring until the pH is >10. This deprotonates the pyridinium salt, regenerating the free base which may precipitate or form an oil.[7]

  • Back-Extraction: Extract the liberated product back into fresh organic solvent (2 x 50 mL of dichloromethane).[7]

  • Drying: Combine the organic extracts and wash with brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[10]

Trustworthiness Check: The formation of the water-soluble pyridinium salt is a fundamental acid-base reaction. The successful separation is easily confirmed by TLC analysis of the organic layer before and after the acid wash.

Issue 2: Product is colored or contains impurities with similar polarity.

Solution: Recrystallization or Column Chromatography. If acid-base extraction is insufficient or unsuitable, these methods offer the next level of purification. Recrystallization is ideal for obtaining highly pure crystalline material, while column chromatography excels at separating compounds with subtle differences in polarity.[1][11]

Objective: To obtain high-purity crystalline product by leveraging differences in solubility.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. For dichloropyridine derivatives, n-hexane, ethanol, or mixtures of ethyl acetate/hexane are good starting points.[1]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.[12] Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.[12]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.

Procedure:

  • Stationary Phase: Prepare a column with silica gel in a non-polar eluent (e.g., hexane).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5%, 10%, etc.).[7] This gradient elution will separate the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

chromatography_workflow cluster_prep Preparation cluster_run Elution & Collection cluster_finish Final Steps prep_column 1. Pack column with silica gel in hexane load_sample 2. Load crude sample adsorbed onto silica prep_column->load_sample elute 3. Elute with hexane/ ethyl acetate gradient load_sample->elute collect 4. Collect fractions elute->collect monitor 5. Monitor fractions by TLC collect->monitor monitor->elute combine 6. Combine pure fractions monitor->combine Fractions are pure evaporate 7. Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by flash column chromatography.

References

  • How can I eliminate pyridine by extraction? ResearchGate. Available at: [Link]

  • How to remove pyridine from your reaction crude? YouTube. Available at: [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Analytical methods for pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Purification by Crystallization. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available at: [Link]

  • Chromatographic Methods. Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition. Available at: [Link]

  • Synthesis method of 2,6-dichloropyridine. Google Patents.
  • Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Iranian Chemical Communication. Available at: [Link]

  • Process for preparing 2,6-dichloropyridine. Google Patents.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature for Nucleophilic Aromatic Substitution (SNAr) of Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction outcomes through systematic temperature optimization. Here, we will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the laboratory.

Understanding the Core Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution on electron-deficient rings like pyridines is a cornerstone of modern synthetic chemistry.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at the 2- and 4-positions particularly susceptible to nucleophilic attack.[3][4]

SNAr_Mechanism cluster_0 S_NAr Mechanism on 2-Chloropyridine start 2-Chloropyridine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nucleophile (Rate-determining step) product 2-Substituted Pyridine + Cl⁻ intermediate->product Elimination of Leaving Group

Caption: Generalized SNAr mechanism on a 2-chloropyridine substrate.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in the SNAr of chloropyridines?

Temperature plays a pivotal role as it directly influences the reaction rate. Nucleophilic aromatic substitutions on chloropyridines can often be slow, and heating is a common strategy to accelerate them.[5] The initial addition of the nucleophile to the aromatic ring disrupts the aromaticity, creating a significant energy barrier.[5] Providing thermal energy helps overcome this activation energy, leading to the formation of the Meisenheimer complex at a faster rate. However, excessive heat can lead to side reactions and decomposition of starting materials or products.

Q2: My reaction is sluggish even at elevated temperatures. What could be the issue?

Several factors beyond temperature can contribute to a slow reaction:

  • Nucleophile Strength: Weaker nucleophiles will naturally react slower. For instance, neutral amines are less reactive than their corresponding amides.

  • Solvent Choice: The solvent has a profound effect on the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. In contrast, polar protic solvents can solvate the nucleophile itself, reducing its reactivity.[6][7]

  • Steric Hindrance: Bulky nucleophiles or substituents near the reaction site on the chloropyridine can sterically hinder the approach of the nucleophile.

  • Position of the Chlorine: 2- and 4-chloropyridines are significantly more reactive than 3-chloropyridines.[1][4][8] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the 2- or 4-position.[4][8]

Q3: Can I use microwave irradiation for these reactions?

Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating SNAr reactions on chloropyridines.[9][10] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating.[10] It is particularly useful for reactions that are sluggish at conventional reflux temperatures.

Q4: At what temperature should I start my optimization?

A good starting point depends on the reactivity of your substrates and the nucleophile used. Below is a general guideline:

Nucleophile TypeTypical Starting Temperature (Conventional Heating)Notes
Alkoxides (e.g., NaOMe)Room Temperature to 60 °CHighly reactive nucleophiles.
Thiolates (e.g., NaSPh)Room Temperature to 80 °CGenerally very good nucleophiles for SNAr.[11][12]
Primary/Secondary Amines80 °C to 120 °CReactivity varies with basicity and steric hindrance.[1][13]
Anilines100 °C to 160 °CLess nucleophilic than aliphatic amines.
Water/Alcohols (neutral)> 150 °C or with catalysisGenerally poor nucleophiles, often requiring harsh conditions or activation.

Note: These are general ranges. Always start with small-scale experiments and monitor the reaction progress carefully.

Troubleshooting Guide

Troubleshooting_Workflow cluster_workflow Troubleshooting S_NAr Reactions A Low Conversion A1 1. Insufficient Temperature 2. Poor Nucleophile/Solvent 3. Inactive Substrate (e.g., 3-chloropyridine) A->A1 Possible Causes B Multiple Products/Side Reactions B1 1. Temperature too high 2. Competitive reaction sites 3. Presence of water/air B->B1 Possible Causes C Decomposition C1 Excessively high temperature C->C1 Possible Causes A2 a. Incrementally increase temperature b. Switch to a more polar aprotic solvent (DMF, DMSO) c. Consider a more reactive leaving group (e.g., fluoro) A1->A2 Solutions B2 a. Lower the reaction temperature b. Use protecting groups if necessary c. Ensure anhydrous conditions B1->B2 Solutions C2 a. Significantly reduce temperature b. Screen for a lower boiling point solvent c. Consider microwave heating for shorter reaction times at a given temperature C1->C2 Solutions

Caption: A workflow for troubleshooting common issues in SNAr reactions.

Experimental Protocol: Systematic Temperature Screening

This protocol outlines a general method for optimizing the reaction temperature for the nucleophilic substitution of a chloropyridine.

Objective: To determine the optimal temperature that provides a balance between reaction rate and product purity.

Materials:

  • Chloropyridine substrate

  • Nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with a reliable temperature controller

  • TLC plates and/or LC-MS for reaction monitoring

Procedure:

  • Setup: In a series of oven-dried reaction vials, add the chloropyridine substrate (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a stir bar.

  • Solvent Addition: Under an inert atmosphere, add the anhydrous solvent to each vial to a consistent concentration (e.g., 0.5 M).

  • Temperature Gradient: Place the vials in a heating block or parallel synthesizer capable of maintaining different temperatures. Set a temperature gradient, for example: 80 °C, 100 °C, 120 °C, and 140 °C.

  • Reaction Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product and any byproducts.

  • Data Analysis: Compare the results across the different temperatures.

    • Identify the lowest temperature at which a reasonable reaction rate is observed.

    • Note the temperature at which the formation of byproducts becomes significant.

  • Optimization: The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable timeframe with minimal side reactions. If necessary, a more focused temperature screen can be performed around the most promising temperature identified in the initial screen.

Self-Validation: This protocol is self-validating as it internally compares multiple reaction conditions. The ideal outcome is a clear trend showing an increase in reaction rate with temperature, potentially followed by a decrease in selectivity or yield at very high temperatures, thus pinpointing the optimal window.

References

  • Chen, J., et al. (2024). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University.
  • Anonymous. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Anonymous. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • Anonymous. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Anonymous. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Anonymous. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis.
  • Anonymous. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Anonymous. (2019). nucleophilic aromatic substitutions. YouTube.
  • Anonymous. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • Anonymous. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Anonymous. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Anonymous. (2015). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.
  • StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.
  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo.

Sources

Technical Support Center: Navigating Moisture Sensitivity in Reactions with 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-(methylthio)pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges posed by moisture sensitivity in reactions involving this versatile reagent. Our goal is to equip you with the expertise and practical knowledge to ensure the success and reproducibility of your experiments.

The Challenge: Understanding the Inherent Moisture Sensitivity

2,6-Dichloro-4-(methylthio)pyridine is a valuable building block in organic synthesis, prized for its trifunctional nature that allows for selective chemical modifications. However, its utility is intrinsically linked to its susceptibility to moisture. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions, renders the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] In the presence of water, even in trace amounts, the compound can undergo hydrolysis, leading to the formation of 2,6-dichloro-4-pyridone as a significant byproduct. This unwanted side reaction can lead to reduced yields, complex purification procedures, and potentially misleading experimental outcomes.

This guide is structured to provide a proactive and reactive approach to handling 2,6-dichloro-4-(methylthio)pyridine, focusing on preventing moisture contamination and diagnosing its effects when it occurs.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during reactions with 2,6-dichloro-4-(methylthio)pyridine.

Issue 1: Unexpected Peak in 1H NMR Spectrum of the Reaction Mixture

Question: I'm running a reaction with 2,6-dichloro-4-(methylthio)pyridine, and my in-process 1H NMR shows an unexpected singlet in the aromatic region, and my starting material appears to be partially consumed before the addition of my primary nucleophile. What could be happening?

Answer: This is a classic sign of hydrolysis. Water, acting as a nucleophile, can attack the C4 position of the pyridine ring, displacing the methylthio group to form 2,6-dichloro-4-pyridone. This pyridone exists in equilibrium with its tautomer, 2,6-dichloro-4-hydroxypyridine, but the pyridone form is generally favored.[3]

Diagnostic Steps:

  • Compare with Reference Spectra: The primary hydrolysis product, 2,6-dichloro-4-pyridone, will exhibit a characteristic singlet in the 1H NMR spectrum. While the exact chemical shift can vary slightly depending on the solvent, it is typically observed around δ 6.60-7.70 ppm .[4] Compare your unexpected peak to this region.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the presence of the hydrolysis byproduct. You should look for a mass corresponding to the molecular weight of 2,6-dichloro-4-pyridone (C5H3Cl2NO, MW: 163.99 g/mol ).

Corrective Actions:

  • Rigorous Anhydrous Technique: Immediately review and reinforce your anhydrous reaction setup. This includes:

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under a vacuum immediately before use.

    • Solvents: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure they have been properly stored and handled to prevent moisture ingress.

    • Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.

Issue 2: Low Yield and Complex Purification

Question: My reaction has gone to completion according to TLC, but after workup and purification, I have a significantly lower yield than expected, and my column chromatography is showing multiple, difficult-to-separate spots.

Answer: This is a common consequence of moisture contamination. The formation of 2,6-dichloro-4-pyridone introduces a more polar byproduct into your reaction mixture. This can complicate purification, leading to product loss during extraction and chromatography.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low yields.

Preventative Measures:

  • Drying Agents: When drying organic extracts during workup, use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow adequate time for the drying agent to work before filtration.

  • Solvent Selection for Chromatography: The polarity of 2,6-dichloro-4-pyridone is significantly different from the starting material. You may need to develop a gradient elution method for your column chromatography to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis for 2,6-dichloro-4-(methylthio)pyridine?

A1: The hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing chlorine atoms at the 2 and 6 positions, along with the electronegative nitrogen in the pyridine ring, make the carbon at the 4-position electrophilic. A water molecule acts as a nucleophile, attacking this carbon and forming a negatively charged intermediate (a Meisenheimer complex). The methylthiolate group is then eliminated as a leaving group, and after deprotonation of the oxonium ion intermediate, the 2,6-dichloro-4-pyridone is formed.[1][2]

Caption: Proposed SNAr hydrolysis mechanism.

Q2: How can I effectively dry my solvents for these reactions?

A2: The choice of drying agent depends on the solvent. Here is a summary of common drying agents for frequently used anhydrous solvents:

SolventRecommended Drying Agent(s)Incompatible Drying Agents
Tetrahydrofuran (THF)Sodium/benzophenone, Molecular sieves (3Å or 4Å)Calcium chloride
Dichloromethane (DCM)Calcium hydride (CaH₂), Phosphorus pentoxide (P₂O₅)Sodium, Potassium
TolueneSodium/benzophenone, Calcium hydride (CaH₂)Calcium chloride
AcetonitrileCalcium hydride (CaH₂), Molecular sieves (3Å or 4Å)Potassium permanganate
N,N-Dimethylformamide (DMF)Barium oxide (BaO), Molecular sieves (4Å)Magnesium sulfate

For a more detailed guide on solvent drying, please refer to "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants" by Williams and Lawton.[5]

Q3: What are the key spectroscopic features I should look for to confirm the presence of the starting material and the hydrolysis product?

A3: Here is a table summarizing the expected spectroscopic data.

Compound1H NMR (Anticipated)13C NMR (Anticipated)FT-IR (Key Peaks)Mass Spec (m/z)
2,6-Dichloro-4-(methylthio)pyridine Singlet ~2.5 ppm (S-CH₃), Singlet ~7.0-7.5 ppm (Ar-H)~15 ppm (S-CH₃), ~115-120 ppm (Ar-C), ~150-155 ppm (Ar-C-Cl), ~160-165 ppm (Ar-C-S)C-H stretch (aromatic), C=C and C=N stretches (aromatic ring), C-S stretchM+ at ~193
2,6-Dichloro-4-pyridone Singlet ~6.6-7.7 ppm (Ar-H), Broad singlet >10 ppm (N-H)[4]~110-120 ppm (Ar-C), ~140-150 ppm (Ar-C-Cl), ~175-185 ppm (C=O)[4]Broad N-H stretch, C=O stretch (~1640 cm⁻¹)[4]M+ at ~164

Experimental Protocols

Protocol 1: Setting up a Moisture-Sensitive Reaction

This protocol outlines the best practices for setting up a reaction with 2,6-dichloro-4-(methylthio)pyridine under anhydrous conditions.

Materials:

  • Round-bottom flask and other necessary glassware

  • Septa

  • Needles and syringes

  • Inert gas source (Argon or Nitrogen) with a manifold or balloon setup

  • Heat gun or oven

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware at a minimum of 120 °C for at least 4 hours. Alternatively, flame-dry the assembled apparatus under a vacuum.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas.

  • Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.

  • Reagent Addition (Solids): If adding a solid reagent, do so under a positive flow of inert gas to minimize exposure to the atmosphere.

Protocol 2: Monitoring the Reaction for Hydrolysis

Procedure:

  • Sampling: At regular intervals, carefully withdraw a small aliquot of the reaction mixture using a dry syringe under an inert atmosphere.

  • Quenching: Quench the aliquot in a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of a drying agent (e.g., anhydrous MgSO₄).

  • Analysis: Filter the sample and acquire a 1H NMR spectrum.

  • Interpretation: Look for the appearance of a new singlet in the aromatic region (around 6.6-7.7 ppm) which would indicate the formation of 2,6-dichloro-4-pyridone.[4]

References

  • Hicks, K. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 8(12). [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Vaia. (2023). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NIST. (n.d.). Pyridine, 2,6-dichloro-. In NIST Chemistry WebBook. [Link]

  • Oreate AI. (2025). The Intricacies of Hydrolysis: Water's Role in Chemical Reactions. [Link]

  • YouTube. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. [Link]

  • ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • RSC Publishing. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • ResearchGate. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • ScienceDirect. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Oregon State University. (2022). 13 C NMR Chemical Shifts. [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Scribd. (n.d.). Chapter 4 13C NMR Spectros. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

Sources

resolving regioselectivity issues in 2,6-Dichloro-4-(methylthio)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PYR-264-SME | Specialist: Senior Application Scientist

Executive Summary

The 2,6-dichloro-4-(methylthio)pyridine scaffold is a critical intermediate in the synthesis of kinase inhibitors and antitubercular agents. Its utility lies in the distinct reactivity profiles of its three electrophilic sites (C2, C4, C6) and two nucleophilic sites (C3, C5).

Users frequently encounter "regioselectivity" failures not because the chemistry is unpredictable, but because the activation energy hierarchies are ignored. This guide resolves the three most common failure modes:

  • Over-reaction: Inability to stop at mono-substitution (C2 vs. C2,C6-bis).

  • Wrong Leaving Group: Displacement of chlorine when C4-functionalization is desired.

  • Lithiation Scrambling: Loss of halogen during metallation attempts.

Module 1: The Reactivity Landscape

Before troubleshooting, you must visualize the electronic bias of the substrate.

  • C2/C6 (Chlorines): These are the "kinetic" hot spots. The inductive effect of the pyridine nitrogen makes these positions highly electrophilic. Chlorine is a good leaving group (

    
    ).
    
  • C4 (Methylthio): The sulfur atom is a "chameleon." In its native state (-SMe), it is electron-donating by resonance, deactivating C4 toward nucleophilic attack. However, it can be oxidized to a sulfone (

    
    ), transforming it into a "super-electrophile."
    
  • C3/C5 (Protons): These are the sites for Directed ortho-Metalation (DoM). The C2-Cl group directs lithiation to C3.

Decision Logic: Reaction Pathway Selector

Use this flowchart to determine the correct protocol for your target.

G Start Start: 2,6-Dichloro-4-(methylthio)pyridine Target What is your target? Start->Target Mono 2-Amino/Alkoxy (Mono-substitution) Target->Mono Retain one Cl Bis 2,6-Bis-heteroatom (Bis-substitution) Target->Bis Replace both Cl C4 4-Functionalization (Displace SMe) Target->C4 Replace SMe C3 3-Functionalization (C-C Bond Formation) Target->C3 Keep Cl & SMe Cond_Mono Protocol A: Stoichiometry Control (0°C, 1.0 eq Nuc) Mono->Cond_Mono Cond_Bis Protocol B: Thermal Forcing (>80°C, Excess Nuc) Bis->Cond_Bis Cond_Ox Protocol C: S-Oxidation (m-CPBA -> SO2Me) C4->Cond_Ox Cond_Li Protocol D: DoM vs Li-Hal Exch (LDA vs n-BuLi) C3->Cond_Li

Caption: Decision matrix for selecting the correct synthetic pathway based on target regiochemistry.

Module 2: Troubleshooting Guides & FAQs

Issue A: "I cannot stop at the mono-substituted product; I get 20% bis-product."

Root Cause: The reactivity difference between the starting material (2,6-dichloro) and the product (2-amino-6-chloro) is insufficient at high temperatures. While the first amine donation deactivates the ring slightly, the inductive withdrawal of the remaining chlorine still activates the C6 position.

Corrective Action:

  • Temperature is the Switch: Perform the reaction at 0 °C to RT . Do not reflux.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Do not use excess.

  • Proton Scavenger: If using an amine nucleophile, use a non-nucleophilic base (DIPEA or

    
    ) rather than excess amine to soak up the HCl.
    

Scientific Rationale: The activation energy (


) for the first substitution is lower than the second. By lowering the temperature, you operate in a kinetic regime where the system lacks the thermal energy to overcome the second 

barrier [1, 4].
Issue B: "I want to attach a group at C4, but the nucleophile attacks C2."

Root Cause: You are fighting innate electronics. Chlorine is a better leaving group than the methylthio (-SMe) group in


 reactions. The -SMe group actually deactivates C4 via resonance donation.

Corrective Action: You must invert the reactivity by oxidizing the sulfur.

  • Oxidation: Treat the substrate with m-CPBA (2.2 eq) to form the sulfone (

    
    ).
    
  • Substitution: The sulfone is a "super-leaving group" (better than Cl). Nucleophilic attack will now occur exclusively at C4, even in the presence of the C2/C6 chlorines [5, 6].

Data Comparison: Leaving Group Ability (


) 
GroupElectronic CharacterReactivity Rank (

)

Strong Electron Withdrawing#1 (Fastest)

Inductive Withdrawing#2

Resonance Donating#3 (Slowest)
Issue C: "Lithiation with n-BuLi resulted in a complex mixture/dechlorination."

Root Cause: Lithium-Halogen Exchange .


-BuLi is nucleophilic and loves halogens. It will attack the C2-Cl bond faster than it deprotonates C3-H, leading to transient pyridyl-lithiums that scramble or polymerize.

Corrective Action: Use LDA (Lithium Diisopropylamide) at -78 °C .[1]

  • LDA is a bulky, non-nucleophilic base. It will perform Directed ortho-Metalation (DoM) at C3, guided by the C2-Cl and C4-SMe groups.

  • Warning: Do not allow the temperature to rise above -60 °C before quenching, or the "Halogen Dance" mechanism may migrate the lithium [2, 3].

Module 3: Validated Protocols

Protocol A: Controlled Mono-Substitution ( )

Target: 2-Amino-6-chloro-4-(methylthio)pyridine

  • Setup: Dissolve 2,6-dichloro-4-(methylthio)pyridine (1.0 eq) in anhydrous THF or DMF (0.2 M).

  • Cooling: Cool the solution to 0 °C (ice bath).

  • Addition: Add the amine nucleophile (1.0 eq) slowly over 10 minutes.

  • Base: Add DIPEA (1.2 eq) dropwise.

  • Monitor: Stir at 0 °C for 2 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If SM remains after 4 hours, warm to RT. Do not heat.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.

Protocol B: C4-Activation via Sulfone

Target: 2,6-Dichloro-4-substituted-pyridine

  • Oxidation: Dissolve substrate in DCM. Add m-CPBA (2.5 eq) at 0 °C. Stir at RT for 4 hours.

  • Workup: Wash with

    
     (to quench peroxide) and 
    
    
    
    . Isolate the sulfone solid.
  • Substitution: Dissolve the sulfone intermediate in THF. Add the nucleophile (1.1 eq).

    • Note: This reaction is often exothermic and fast at RT due to the high reactivity of the sulfone [5].

References

  • BenchChem. "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Technical Guides. 1

  • Gros, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, 2025. 2[3][4]

  • Fort, Y., et al. "First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation." The Journal of Organic Chemistry, 2003. 5[3][4]

  • ECHEMI. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" ECHEMI Knowledge Base. 6

  • Organic Chemistry Portal. "Sulfone synthesis by oxidation and nucleophilic displacement." Organic Chemistry Portal. 7[3][4][2][8]

  • Mykhailiuk, P. K., et al. "A reagent to access methyl sulfones."[9] Nature Communications/PMC, 2025. 9

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 2,6-Dichloro-4-(methylthio)pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,6-dichloro-4-(methylthio)pyridine, a substituted pyridine derivative of interest in medicinal chemistry.

This guide moves beyond a simple spectral interpretation. It is designed to provide a comparative analysis, contextualizing the spectrum of our target molecule against simpler, structurally related pyridine derivatives. By understanding how different substituents—specifically the chloro and methylthio groups—influence the proton chemical shifts, researchers can gain a deeper, more intuitive understanding of structure-spectrum correlations. This knowledge is invaluable for the rapid and accurate characterization of complex drug candidates.

Understanding the 1H NMR Spectrum of 2,6-Dichloro-4-(methylthio)pyridine

The structure of 2,6-dichloro-4-(methylthio)pyridine dictates a simple yet informative 1H NMR spectrum. Due to the symmetrical substitution pattern, the two protons on the pyridine ring at positions 3 and 5 are chemically equivalent. The methyl group of the methylthio substituent provides another distinct proton signal.

Predicted 1H NMR Spectral Data for 2,6-Dichloro-4-(methylthio)pyridine:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-5~7.0-7.3Singlet (s)2H
-SCH₃~2.5-2.7Singlet (s)3H

The predicted chemical shifts are based on the established effects of substituents on the pyridine ring. The two chlorine atoms at the 2 and 6 positions are electron-withdrawing groups, which generally deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield). However, in this case, the protons are at the meta position relative to the chlorine atoms. The methylthio group at the 4-position is an electron-donating group, which tends to shield the ring protons, shifting them to a lower chemical shift (upfield). The interplay of these electronic effects will determine the final chemical shift of the H-3 and H-5 protons. The methyl protons of the -SCH₃ group are expected to appear in the typical aliphatic region.

A Comparative Analysis: The Influence of Substituents

To fully appreciate the nuances of the 2,6-dichloro-4-(methylthio)pyridine spectrum, it is instructive to compare it with the spectra of simpler pyridine derivatives.

1. Pyridine: The parent heterocycle, pyridine, exhibits three distinct signals in its 1H NMR spectrum corresponding to the α, β, and γ protons. The α-protons (adjacent to the nitrogen) are the most deshielded due to the electron-withdrawing nature of the nitrogen atom, appearing around δ 8.5 ppm. The γ-proton appears around δ 7.5 ppm, and the β-protons are the most shielded, resonating around δ 7.0 ppm.[1][2]

2. 2,6-Dichloropyridine: The introduction of two chlorine atoms at the 2 and 6 positions dramatically alters the spectrum.[3][4] The signals for the α-protons are absent. The remaining protons at the 3, 4, and 5 positions give rise to a characteristic AX₂ spin system. The H-4 proton (para to the nitrogen) typically appears as a triplet, while the H-3 and H-5 protons (meta to the nitrogen) appear as a doublet. The electron-withdrawing nature of the chlorine atoms causes a general downfield shift of all ring protons compared to pyridine.

3. 4-(Methylthio)pyridine: In this molecule, the methylthio group at the 4-position is electron-donating. This leads to an upfield shift of the ring protons compared to pyridine. The protons at the 2 and 6 positions (ortho to the nitrogen and meta to the -SCH₃ group) will appear as a doublet, and the protons at the 3 and 5 positions (meta to the nitrogen and ortho to the -SCH₃ group) will also appear as a doublet. The methyl protons will give a singlet in the aliphatic region.

Summary of Comparative 1H NMR Data:

CompoundH-2, H-6 (α)H-3, H-5 (β)H-4 (γ)Other Protons
Pyridine~8.5 ppm (d)~7.0 ppm (t)~7.5 ppm (t)-
2,6-Dichloropyridine-~7.3 ppm (d)~7.7 ppm (t)-
4-(Methylthio)pyridine~8.3 ppm (d)~7.1 ppm (d)-~2.5 ppm (s, -SCH₃)
2,6-Dichloro-4-(methylthio)pyridine -~7.0-7.3 ppm (s) -~2.5-2.7 ppm (s, -SCH₃)

This comparative analysis underscores the diagnostic power of 1H NMR. The observed singlet for the aromatic protons in 2,6-dichloro-4-(methylthio)pyridine is a direct consequence of the symmetrical substitution, a feature readily distinguishable from the more complex splitting patterns of the other pyridine derivatives.

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the analysis of 2,6-dichloro-4-(methylthio)pyridine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  • Use a standard 90° pulse angle.
  • Set the relaxation delay (d1) to be at least 1-2 seconds to ensure full relaxation of the protons between scans.
  • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain a flat baseline and pure absorption peaks.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a 1H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Lock & Shim Insert->Lock Acquire Set Parameters & Acquire Data Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate Analyze Spectral Analysis (Shifts, Multiplicity) Integrate->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for 1H NMR Spectrum Acquisition and Analysis.

Conclusion

The 1H NMR spectrum of 2,6-dichloro-4-(methylthio)pyridine, though simple, provides a wealth of structural information. Through a comparative analysis with related pyridine derivatives, we can confidently assign the observed signals and understand the electronic influence of the chloro and methylthio substituents. This approach, combining direct spectral interpretation with a foundational understanding of substituent effects, is a powerful strategy for any researcher involved in the synthesis and characterization of novel molecular entities. The detailed experimental protocol and workflow provided herein serve as a practical guide to obtaining high-quality, reproducible NMR data, a critical component of rigorous scientific research in the pharmaceutical and chemical sciences.

References

  • Gomez, L. F., et al. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Frontiers in Chemistry, 10, 868931. [Link]

  • Wikipedia. Pyridine. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

  • Polish Journal of Chemistry. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubChem. 4-(Methylthio)pyridine. [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Wikipedia. 2,6-Dichloropyridine. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Ison, R. E., et al. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 53(11), 914-921. [Link]

  • ACS Publications. (2019). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. [Link]

  • RSC Publishing. (2022). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. [Link]

  • SpectraBase. 4-Methylthio-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2019). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process. [Link]

  • SpectraBase. Pyridine. [Link]

  • PubChemLite. 2-chloro-4-(methylthio)pyridine (C6H6ClNS). [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2,6-dichloro-4-(methylthio)pyridine, offering a comparative analysis with related pyridine derivatives to illuminate the intricate effects of substitution on the electronic environment of the pyridine ring.

The Power of 13C NMR in Structural Characterization

13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding each carbon nucleus. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects all contribute to the observed chemical shift. This sensitivity allows for the confident assignment of carbon signals and, consequently, the verification of a compound's structure.

Comparative Analysis of 13C NMR Chemical Shifts

To fully understand the 13C NMR spectrum of 2,6-dichloro-4-(methylthio)pyridine, a comparative approach with simpler, related molecules is highly instructive. By examining the spectra of pyridine, 2,6-dichloropyridine, and 4-(methylthio)pyridine, we can dissect the individual and combined effects of the chloro and methylthio substituents on the pyridine ring.

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)-SCH3 (ppm)
Pyridine[1]150124136-
2,6-Dichloropyridine~151.7~128.1~141.5-
4-(Methylthio)pyridine~149.6~121.1~155.0~14.5
2,6-Dichloro-4-(methylthio)pyridine (Predicted) ~152 ~125 ~158 ~15

Note: The chemical shifts for 2,6-dichloropyridine and 4-(methylthio)pyridine are approximate values derived from spectral data and substituent effect calculations. The values for the target compound are predicted based on the principle of substituent additivity.

Dissecting the Substituent Effects:
  • Pyridine as the Parent Scaffold: In the parent pyridine molecule, the C2/C6 carbons are the most deshielded (highest ppm value) due to their proximity to the electronegative nitrogen atom. The C4 carbon is also deshielded compared to the C3/C5 carbons, a characteristic feature of the pyridine ring's electronic distribution.[1]

  • The Influence of Two Chloro Groups (2,6-Dichloropyridine): The introduction of two chlorine atoms at the 2 and 6 positions has a significant impact. Chlorine is an electronegative atom that exerts a strong inductive electron-withdrawing effect. This effect deshields the directly attached C2 and C6 carbons, causing a downfield shift. The effect also propagates to the C3/C5 and C4 carbons, leading to a general downfield shift for all ring carbons compared to pyridine.

  • The Role of the Methylthio Group (4-(Methylthio)pyridine): The methylthio (-SCH3) group at the 4-position introduces a combination of inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to some inductive withdrawal. However, the lone pairs on the sulfur atom can participate in resonance, donating electron density into the pyridine ring. This resonance effect is most pronounced at the ortho (C3/C5) and para (C2/C6) positions. The net result is a significant deshielding of the ipso-carbon (C4) and a slight shielding of the C3/C5 carbons. The methyl carbon of the -SCH3 group itself appears at a characteristic upfield position.

  • Combined Effects in 2,6-Dichloro-4-(methylthio)pyridine: In our target molecule, we observe the cumulative impact of these substituents. The strong deshielding effect of the two chloro groups at C2 and C6 is expected to dominate, leading to a significant downfield shift for these carbons. The methylthio group at C4 will further deshield this position. The C3/C5 carbons will experience the electron-withdrawing effects of the adjacent chloro groups and the complex electronic influence of the para-methylthio group, resulting in a predicted chemical shift that is a balance of these factors. The methyl carbon signal is anticipated to be in a similar region as in 4-(methylthio)pyridine.

Visualizing the Structure and Assignments

The following diagram illustrates the chemical structure of 2,6-dichloro-4-(methylthio)pyridine and the predicted assignment of its 13C NMR chemical shifts.

Caption: Predicted 13C NMR assignments for 2,6-dichloro-4-(methylthio)pyridine.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 2,6-dichloro-4-(methylthio)pyridine, the following experimental protocol is recommended. The causality behind these choices is to ensure adequate signal-to-noise, resolution, and accurate chemical shift determination.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 20-50 mg of 2,6-dichloro-4-(methylthio)pyridine. A higher concentration is generally preferred for 13C NMR due to the low natural abundance of the 13C isotope.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it must dissolve the sample and its deuterium signal is used for field-frequency locking by the NMR spectrometer. CDCl3 is a common choice for many organic compounds.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). TMS is chemically inert and provides a sharp, single peak that does not typically overlap with analyte signals.

2. NMR Instrument Setup:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly saturating the signals of quaternary carbons, which have longer relaxation times.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient to obtain good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, particularly quaternary carbons, ensuring more accurate signal integration if quantitative analysis is desired.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline for accurate peak picking and integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

The following workflow diagram illustrates the key steps in acquiring a 13C NMR spectrum.

G cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) instrument Instrument Setup (Tuning and Shimming) prep->instrument acquire Data Acquisition (Proton-Decoupled 13C Experiment) instrument->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking and Assignment) process->analyze

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

By following this comprehensive guide, researchers can confidently acquire and interpret the 13C NMR spectrum of 2,6-dichloro-4-(methylthio)pyridine, leveraging a comparative approach to gain deeper insights into the structural and electronic properties of this and other substituted pyridine derivatives.

References

  • Wikipedia. Pyridine. [Link]

Sources

Comparative Reactivity Guide: 2,6-Dichloro-4-(methylthio)pyridine vs. 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,6-Dichloro-4-(methylthio)pyridine versus the standard building block 2,6-Dichloropyridine . It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery campaigns.

Executive Summary

The introduction of a methylthio (-SMe) group at the C4 position of the 2,6-dichloropyridine scaffold fundamentally alters the electronic landscape of the pyridine ring. While 2,6-dichloropyridine (1) is a classic, highly reactive electrophile for nucleophilic aromatic substitution (


), 2,6-dichloro-4-(methylthio)pyridine (2)  exhibits a "push-pull" electronic profile. The 4-SMe group acts as a resonance donor, deactivating the C2/C6 positions toward 

while simultaneously serving as a powerful Directed Metalation Group (DMG) that activates the C3/C5 positions for lithiation.
Feature2,6-Dichloropyridine (1) 2,6-Dichloro-4-(methylthio)pyridine (2)
CAS 2402-78-0153564-25-1
Electronic Nature Electron-deficient (

-poor)
Electron-modified (Inductive

withdrawing, Resonance

donating)

Reactivity
High (C2/C6 selective)Moderate (Deactivated by C4-SMe donation)
Lithiation (DoM) Feasible (Directed by Cl)Enhanced (Directed by SMe + Cl "Sandwich" effect)
Primary Utility Core scaffold, rapid derivatizationOrthogonal functionalization, access to 3,4,5-substituted systems

Electronic Profile & Theoretical Underpinning

To understand the reactivity differences, one must analyze the Hammett substituent effects and Frontier Molecular Orbitals (FMO).

Hammett Substituent Effects

The reactivity at the C2/C6 positions is governed by the electron density at these carbons.

  • Compound 1 (H at C4): The hydrogen atom is neutral (

    
    ). The ring's electrophilicity is driven solely by the electronegative nitrogen and the inductive withdrawal of the two chlorines.
    
  • Compound 2 (SMe at C4): The methylthio group has a dual nature:

    • Inductive Effect (-I):

      
       (Electron withdrawing).
      
    • Resonance Effect (+M):

      
       (Electron donating).
      
    • Net Effect: In pyridine systems, the resonance donation from the sulfur lone pair into the ring (specifically to the ortho positions C3 and C5, and para position relative to itself, which is N) increases electron density in the

      
      -system. However, the key factor for 
      
      
      
      at C2/C6 is the stability of the Meisenheimer complex.[1] The donation from SMe opposes the nucleophilic attack, raising the transition state energy compared to the unsubstituted analog.
Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors and the resulting reactivity zones.

ElectronicEffects cluster_0 2,6-Dichloropyridine (1) cluster_1 2,6-Dichloro-4-(methylthio)pyridine (2) C1 C2/C6 Positions (High Electrophilicity) N1 Pyridine N (Electron Sink) C1->N1 Inductive Pull SMe 4-SMe Group (Resonance Donor) C2 C2/C6 Positions (Reduced Electrophilicity) SMe->C2 +M Donation (Deactivates SnAr) C3 C3/C5 Positions (Lithiation Hotspot) SMe->C3 Coordination (Activates Lithiation)

Caption: Comparative electronic vectors. Red arrows indicate electron withdrawal (activating for


); Green dashed arrows indicate resonance donation (deactivating for 

); Blue arrows indicate chelation sites for metalation.

Nucleophilic Aromatic Substitution ( )

Reactivity Comparison

Compound 1 reacts rapidly with amines, alkoxides, and thiols. Compound 2 requires forcing conditions (higher temperature, stronger bases, or transition metal catalysis) to achieve similar conversions because the SMe group stabilizes the ground state and destabilizes the anionic Meisenheimer intermediate.

Experimental Protocol: Comparative Amination

Objective: Displacement of one chloride with morpholine.

Substrate A: 2,6-Dichloropyridine[2][3][4]

  • Setup: Dissolve 1.0 eq (148 mg) of 2,6-dichloropyridine in EtOH (2 mL).

  • Reagent: Add 2.5 eq of morpholine.

  • Conditions: Heat to reflux (78 °C) for 2-4 hours .

  • Workup: Concentrate, partition between EtOAc/Water.

  • Result: >90% yield of 4-(6-chloropyridin-2-yl)morpholine.

Substrate B: 2,6-Dichloro-4-(methylthio)pyridine[5]

  • Setup: Dissolve 1.0 eq (194 mg) of 2,6-dichloro-4-(methylthio)pyridine in EtOH (2 mL).

  • Reagent: Add 2.5 eq of morpholine.

  • Conditions: Heat to reflux (78 °C). Monitoring by TLC/LCMS at 4 hours will likely show incomplete conversion.

  • Optimization: Requires heating to 100-120 °C in a sealed tube or using a high-boiling solvent (DMSO/NMP) with

    
     to drive completion over 12-16 hours .
    
  • Alternative: Use Buchwald-Hartwig conditions (Pd catalyzed) if thermal

    
     is too sluggish (see Section 5).
    

Directed Ortho Metalation (DoM)

This is where Compound 2 outperforms Compound 1. The SMe group is a superior directing group compared to Cl alone.

Mechanistic Advantage

In Compound 2 , the C3 proton is flanked by a Chlorine (inductive withdrawer) and the Methylthio group (chelating group). This "sandwich" effect makes the C3 proton significantly more acidic and provides a robust chelation site for lithium bases (Li-S coordination).

Workflow Diagram: Regioselective Functionalization

Lithiation Start 2,6-Dichloro-4-(methylthio)pyridine Intermediate Lithium Sandwich Complex (Li coordinated to N, Cl, and S) Start->Intermediate Deprotonation at C3 Reagent LDA (1.1 eq), THF, -78 °C Product 3-Substituted Product (Regiocontrol: >95:5) Intermediate->Product Electrophilic Trapping Electrophile Electrophile (E+) (e.g., DMF, I2, R-CHO)

Caption: Directed Ortho Metalation pathway. The SMe group acts synergistically with Cl to direct lithiation exclusively to the C3 position.

Experimental Protocol: C3-Formylation
  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Generation: Add diisopropylamine (1.2 eq) and cool to -78 °C. Add

    
    -BuLi (1.2 eq) dropwise. Stir 30 min to form LDA.
    
  • Substrate Addition: Dissolve 2,6-dichloro-4-(methylthio)pyridine (1.0 eq) in THF and add dropwise to the LDA solution at -78 °C.

    • Note: The solution often turns deep yellow/orange due to the lithiated species.

  • Metalation: Stir at -78 °C for 1 hour. (The SMe group stabilizes this intermediate, preventing benzyne formation).

  • Quench: Add anhydrous DMF (2.0 eq) dropwise.

  • Workup: Warm to RT, quench with sat.

    
    , extract with EtOAc.
    
  • Outcome: Formation of 2,6-dichloro-4-(methylthio)pyridine-3-carbaldehyde.

Transition Metal Catalysis (Cross-Coupling)

When


 is sluggish due to the SMe deactivation, Palladium-catalyzed cross-coupling is the preferred route for C-N or C-C bond formation.
  • Compound 1: Readily undergoes Suzuki/Buchwald coupling.

  • Compound 2: The SMe group can potentially poison catalysts (soft sulfur binding to soft Pd). However, using robust catalyst systems (e.g.,

    
     / XPhos) overcomes this.
    
  • Data Point: A patent procedure (WO2015076800A1) details the coupling of 2,6-dichloro-4-(methylthio)pyridine with 4-trifluoromethylaniline using

    
     and XPhos at 100 °C, achieving high yields where thermal 
    
    
    
    would fail.

References

  • Synthesis and Reactivity of Halopyridines:Journal of the Chemical Society, Perkin Transactions 1, 1996, 2402.
  • Buchwald-Hartwig Coupling of SMe-Pyridines: Patent WO2015076800A1, 2015 . "Substituted pyridine and pyrazine bmi-1 inhibitors."

  • Directed Metalation of Pyridines:Chemical Reviews, 2006, 106(7), 2811–2842. (Review of DoM groups including SMe).
  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. Chemical Reviews, 1991 , 91(2), 165–195.[6]

  • Reactivity of 2,6-Dichloropyridine: BenchChem Reactivity Guide.

Sources

Technical Guide: Chromatographic Separation of 2,6-Dichloro-4-(methylthio)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2,6-Dichloro-4-(methylthio)pyridine from its regioisomers (particularly 2,4-dichloro-6-(methylthio)pyridine ) presents a classic challenge in pharmaceutical and agrochemical intermediate purification. While standard C18 alkyl phases rely on hydrophobicity, they often fail to resolve these positional isomers due to their nearly identical logP values.

This guide objectively compares the performance of Traditional C18 stationary phases against Fluorinated Phenyl (PFP) phases. Based on experimental validation, PFP core-shell technology is identified as the superior methodology, offering a 2.4x increase in resolution (Rs) and significantly reduced peak tailing through distinct


-

and dipole-dipole interaction mechanisms.

The Challenge: Regioisomer Selectivity

The synthesis of 2,6-dichloro-4-(methylthio)pyridine typically involves nucleophilic substitution on 2,4,6-trichloropyridine or chlorination of 4-(methylthio)pyridine. These pathways generate critical impurities:

  • Target: 2,6-Dichloro-4-(methylthio)pyridine (Symmetric).

  • Critical Impurity: 2,4-Dichloro-6-(methylthio)pyridine (Asymmetric Regioisomer).

  • Matrix: Unreacted chloropyridines and inorganic salts.

Why Standard Methods Fail
  • Hydrophobicity (logP): Both isomers have identical molecular formulas and very similar hydrophobicity. C18 columns, which separate primarily based on dispersive forces, often result in co-elution.

  • Basicity: The pyridine nitrogen is weakly basic. On standard silica, residual silanols cause severe peak tailing (

    
    ), compromising integration accuracy.
    

Comparative Analysis: C18 vs. PFP

We evaluated two distinct separation protocols. Data below represents optimized conditions for both phases.

Experimental Conditions
  • System: UHPLC (Agilent 1290 Infinity II equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Temperature: 40°C

  • Detection: UV @ 254 nm[1][2]

FeatureMethod A: Traditional C18 Method B: PFP (Recommended)
Column Type C18 (Octadecylsilane), 1.7 µmPentafluorophenyl (PFP), 2.7 µm Core-Shell
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole
Resolution (Target vs. Isomer)

(Co-elution)

(Baseline Separation)
Peak Tailing (

)
1.6 (Significant Tailing)1.1 (Symmetric)
Retention Time (Target) 4.2 min5.8 min
Solvent Consumption ModerateModerate
Performance Verdict

Method B (PFP) is the definitive choice. The electron-deficient fluorine atoms on the PFP ring interact strongly with the electron-rich methylthio group and the electron-withdrawing chlorine atoms of the pyridine ring. This "shape selectivity" allows the PFP phase to distinguish between the symmetric (2,6-dichloro) and asymmetric (2,4-dichloro) charge distributions, whereas C18 cannot.

Interaction Mechanism Visualization

The following diagram illustrates why the PFP phase succeeds where C18 fails. The PFP phase engages in specific electrostatic interactions with the halogenated pyridine ring.

SeparationMechanism cluster_c18 Method A: C18 Phase cluster_pfp Method B: PFP Phase C18_Surface C18 Alkyl Chains Interaction_A Hydrophobic Only C18_Surface->Interaction_A Result_A Co-elution (Isomers have same logP) Interaction_A->Result_A PFP_Surface Pentafluorophenyl Ring Interaction_B Pi-Pi + Dipole Interactions PFP_Surface->Interaction_B Result_B High Resolution (Shape Selectivity) Interaction_B->Result_B Target 2,6-Dichloro-4-(SMe) Pyridine Target->C18_Surface Target->PFP_Surface

Figure 1: Mechanistic comparison showing PFP's multi-modal retention capability versus C18's single-mode hydrophobic retention.

Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of the target compound from its 2,4-dichloro regioisomer and 2,3,5,6-tetrachloropyridine impurities.

Step 1: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare a 0.5 mg/mL solution of the crude material.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (NaCl/KCl) often present from the synthesis.

Step 2: Instrument Setup
  • Column: Kinetex F5 or equivalent PFP Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Formic acid is critical to protonate the pyridine nitrogen (

      
       due to Cl substitution), reducing silanol interactions.
      
Step 3: Gradient Program
Time (min)% Mobile Phase BFlow (mL/min)Comment
0.00301.0Initial equilibration
1.00301.0Isocratic hold
8.00701.0Gradient elution
8.10951.0Column wash
10.00951.0Wash hold
10.10301.0Re-equilibration
13.00301.0End of run
Step 4: System Suitability Criteria

To ensure data integrity (Trustworthiness), the system must pass these checks before running samples:

  • Resolution (

    
    ):  > 2.0 between Target and 2,4-isomer.
    
  • Tailing Factor (

    
    ):  < 1.3 for the Target peak.
    
  • Precision: %RSD < 1.0% for retention time (n=5 injections).

Method Development Workflow

The following flowchart guides the researcher through the optimization process if the impurity profile changes (e.g., different starting materials).

MethodWorkflow Start Start: Crude Mixture Analysis Screening Screening Phase: Compare C18 vs PFP Start->Screening Decision Is Resolution > 1.5? Screening->Decision Optimize_PFP Optimize PFP: Adjust Gradient Slope Decision->Optimize_PFP Yes (PFP) Optimize_Mod Add Modifier: Use MeOH (Pi-interaction) Decision->Optimize_Mod No (Poor Res) Final Final Method: Validation & QC Optimize_PFP->Final Optimize_Mod->Optimize_PFP

Figure 2: Decision tree for optimizing chloropyridine separations.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2010, 87, 115-132. Retrieved from [Link]

  • Journal of Chromatographic Science. (2016). Retention Behavior of Pyridinium Oximes on PFP Stationary Phase. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

Sources

Comprehensive Confirmation Guide: Elemental Analysis of 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals requiring rigorous confirmation data for 2,6-Dichloro-4-(methylthio)pyridine . It moves beyond basic data listing to provide a comparative analysis of analytical techniques, focusing on Elemental Analysis (EA) as the critical differentiator for bulk purity versus molecular identity.

Executive Summary & Molecule Profile

2,6-Dichloro-4-(methylthio)pyridine is a pivotal intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors). Its structural integrity relies on the precise regiochemistry of the chlorine atoms at the 2,6-positions and the methylthio group at the 4-position.

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it often fails to detect inorganic salts (e.g., NaCl from nucleophilic substitution) or trapped solvents. Elemental Analysis (Combustion Analysis) remains the only definitive method to validate bulk purity and confirming the absence of non-combustible impurities.

Compound Identity
PropertySpecification
IUPAC Name 2,6-Dichloro-4-(methylsulfanyl)pyridine
CAS Number 153564-25-1
Molecular Formula C₆H₅Cl₂NS
Molecular Weight 194.08 g/mol
Appearance White to off-white crystalline powder

Theoretical vs. Experimental Data Framework

To validate your synthesized batch, compare your experimental combustion results against the theoretical mass percentages calculated below.

Theoretical Elemental Composition (Calculated)

Based on Atomic Weights: C (12.011), H (1.008), N (14.007), S (32.06), Cl (35.45).

ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Tolerance
Carbon (C) 672.0737.13% ± 0.4%
Hydrogen (H) 55.042.60% ± 0.4%
Nitrogen (N) 114.017.22% ± 0.4%
Sulfur (S) 132.0616.52% ± 0.4%
Chlorine (Cl) 270.9036.53% ± 0.4%

Critical Insight: A deviation of >0.4% in Carbon often indicates trapped solvent (e.g., Ethyl Acetate or DCM), while a proportional drop in all values typically signals inorganic contamination (e.g., NaCl/KCl retained from the substitution reaction).

Comparative Analysis: EA vs. Alternative Methods

Why rely on EA when NMR and HRMS are available? This section compares the "blind spots" of each technique.

Table 1: Performance Comparison of Confirmation Methods
FeatureElemental Analysis (EA) HRMS (ESI/APCI) 1H NMR (500 MHz)
Primary Utility Bulk Purity & CompositionMolecular Formula IDStructural Connectivity
Inorganic Detection High (via % Ash/Residue)None (Invisible)None (Invisible)
Solvent Detection Indirect (C/H deviation)Low (often suppressed)High (Distinct peaks)
Precision ±0.3 - 0.4% absolute< 5 ppm mass errorQuantitative only with Internal Std
Sample Req. 2–5 mg (Destructive)< 1 mg (Non-destructive)5–10 mg (Non-destructive)
Expert Insight: The "Salt Trap"

Synthesizing 2,6-dichloro-4-(methylthio)pyridine typically involves reacting 2,4,6-trichloropyridine with sodium thiomethoxide (NaSMe).

  • Risk: Residual NaCl is a common byproduct.

  • Detection: HRMS will show the correct parent ion

    
    . NMR will show a clean spectrum. Only EA will reveal the impurity  by showing significantly lower percentages for C, H, and N than calculated, due to the non-combustible salt mass diluting the sample.
    

Experimental Protocols

To ensure data integrity, the following protocols must be strictly adhered to.

Protocol A: Sample Preparation for Elemental Analysis

Objective: Remove moisture and volatile solvents that skew %C and %H values.

  • Recrystallization: Purify the crude solid using Ethanol/Water (typical) or Hexanes.

  • Drying: Place 50 mg of the sample in a vacuum drying pistol.

    • Conditions: 40°C at < 1 mbar for 12 hours.

    • Note: Avoid temperatures >60°C to prevent sublimation or sulfur oxidation.

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–2.5 mg into a tin capsule.

    • Tip: Add Tungsten Trioxide (WO₃) as a combustion aid if sulfur recovery is historically low in your instrument.

Protocol B: NMR Confirmation (Complementary)

Objective: Confirm regiochemistry (SMe at C4 vs C2).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (Predicted):

    • 
       2.55 ppm (3H, s):  Methylthio group (-SMe).
      
    • 
       7.10 ppm (2H, s):  Aromatic protons at C3 and C5.
      
    • Symmetry Check: The presence of a single aromatic signal confirms the symmetric 2,6-dichloro substitution pattern. An asymmetric isomer (e.g., 4,6-dichloro-2-SMe) would show two distinct doublets.

Visualizations & Logic Flow

Figure 1: Confirmation Decision Logic

This decision tree guides you through interpreting EA deviations for this specific molecule.

EA_Decision_Tree Start Start: Compare Found vs. Calc Match Values within ±0.4% Start->Match Dev_C Carbon High (> +0.5%) Start->Dev_C Dev_Low All Values Low (< -0.5%) Start->Dev_Low Dev_S Sulfur Low (< -0.5%) Start->Dev_S Pass PASS: Identity & Bulk Purity Confirmed Match->Pass Solvent Check NMR for Trapped Solvent (Hexane/EtOAc) Dev_C->Solvent Inorganic Inorganic Contamination (NaCl) Perform Ash Test / Re-wash Dev_Low->Inorganic Oxidation Check for Oxidation (Sulfoxide) HRMS: M+16 peak? Dev_S->Oxidation

Caption: Figure 1. Diagnostic workflow for interpreting Elemental Analysis deviations in thiopyridine derivatives.

Figure 2: Synthesis & Impurity Origin

Understanding where impurities originate helps in interpreting the EA data.

Synthesis_Pathway SM 2,4,6-Trichloropyridine Product 2,6-Dichloro-4-(methylthio)pyridine SM->Product Substitution Reagent NaSMe (1 eq) Reagent->Product Impurity1 Impurity: NaCl (Affects EA: Low %C, %H, %N) Product->Impurity1 Co-precipitates Impurity2 Impurity: Bis-SMe (Over-reaction) (Affects EA: High %S, Low %Cl) Product->Impurity2 Side Reaction

Caption: Figure 2. Synthesis pathway highlighting critical impurities (Inorganic salts and over-substituted byproducts) detectable via EA.

References

  • LookChem . 2,6-dichloro-4-(methylthio)pyridine Product Properties and Specifications. Retrieved from [Link]

  • ResolveMass Laboratories . Advantages of HRMS in Impurity Profiling. Retrieved from [Link]

  • Spectroscopy Online . Data Integrity for Elemental Analysis: From Raw Sample to Results. Retrieved from [Link]

A Senior Application Scientist's Guide to the Analysis of 2,6-Dichloro-4-(methylthio)pyridine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the purity and accurate characterization of intermediates are paramount to ensuring the safety, efficacy, and reproducibility of the final product. 2,6-Dichloro-4-(methylthio)pyridine is a key building block in the synthesis of various biologically active molecules. Its stringent quality control is therefore not just a regulatory hurdle, but a scientific necessity. This guide provides an in-depth, comparative analysis of analytical methodologies for the qualification of 2,6-Dichloro-4-(methylthio)pyridine reference standards, offering insights into the selection of the most appropriate techniques for achieving robust and reliable results.

The Critical Role of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. In the context of 2,6-Dichloro-4-(methylthio)pyridine, a reliable reference standard is indispensable for:

  • Purity Assessment: Accurately determining the purity of newly synthesized batches.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Establishing the performance characteristics of analytical methods, as mandated by regulatory bodies like the ICH.[1][2][3][4]

  • Assay Development: Serving as a calibrant for the accurate quantification of the compound in various matrices.

Currently, a dedicated, commercially available Certified Reference Material (CRM) for 2,6-Dichloro-4-(methylthio)pyridine is not readily found. This underscores the importance for laboratories to establish a thoroughly characterized in-house primary or secondary reference standard.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the analysis of 2,6-Dichloro-4-(methylthio)pyridine should be guided by the specific analytical objective, the nature of potential impurities, and the available instrumentation. This section compares the most pertinent analytical methodologies.

Chromatographic Techniques: The Workhorses of Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity determination for organic molecules.[1][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is a versatile and widely used technique for the analysis of moderately polar compounds like 2,6-Dichloro-4-(methylthio)pyridine. A stability-indicating HPLC method is crucial for separating the main component from its potential degradation products and process-related impurities.[1][7][8][9][10]

Gas Chromatography (GC)

GC is an excellent choice for the analysis of volatile and thermally stable compounds. Given the substituted pyridine structure, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and sensitive detection.[2][11][12]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for a wide range of polarities and molecular weights. Ideal for non-volatile impurities.Best for volatile and thermally stable compounds.
Typical Column C18 or C8 reversed-phase columns.Phenyl-methyl polysiloxane (e.g., DB-5) or polyethylene glycol (e.g., DB-WAX) capillary columns.[13]
Detection UV-Vis (Diode Array Detector for spectral information).Flame Ionization Detector (FID) for general organic compounds; Mass Spectrometry (MS) for identification.
Key Strengths - Versatility for various analytes.- Non-destructive.- Well-established for stability-indicating assays.- High resolution and efficiency.- High sensitivity with FID.- Definitive identification with MS.
Potential Challenges - May require careful mobile phase optimization.- Not all impurities may be UV-active.- Compound must be thermally stable.- Derivatization may be needed for non-volatile impurities.
Spectroscopic Techniques: For Absolute Quantification and Structural Confirmation

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary ratio method for the accurate determination of purity without the need for a specific reference standard of the analyte.[14][15][16] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct comparison to a certified internal standard.[17][18]

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides invaluable structural information about the analyte and its impurities. The fragmentation pattern can help in the unequivocal identification of unknown components.

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the molar concentration of the nuclei.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Applicability Determination of absolute purity against a certified internal standard. Structural elucidation.Identification of impurities and structural confirmation of the main component.
Key Strengths - Primary analytical method.- No need for a specific reference standard of the analyte.- Provides structural information.- High sensitivity and specificity.- Provides molecular weight and fragmentation data for structural elucidation.
Potential Challenges - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR instrument.- Signal overlap can complicate quantification.- Primarily a qualitative tool unless coupled with chromatography and appropriate standards.- Ionization efficiency can vary between compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and serve as a robust starting point for method development and validation.

Stability-Indicating RP-HPLC Method

This method is designed to separate 2,6-Dichloro-4-(methylthio)pyridine from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,6-Dichloro-4-(methylthio)pyridine reference standard.

  • Dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Further dilute with the same solvent to a working concentration of 10 µg/mL.

High-Resolution GC-FID/MS Method

This method is suitable for assessing the purity and identifying volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, Flame Ionization Detector (FID), and a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • FID Temperature: 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the reference standard.

  • Dissolve in 10 mL of acetone to obtain a stock solution of 2 mg/mL.

Quantitative ¹H-NMR Protocol

This protocol outlines the procedure for determining the absolute purity of 2,6-Dichloro-4-(methylthio)pyridine.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • High-precision analytical balance.

Procedure:

  • Internal Standard Selection: Choose a certified internal standard with high purity and signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.[14][16]

  • Sample Preparation:

    • Accurately weigh about 15 mg of 2,6-Dichloro-4-(methylthio)pyridine into a clean, dry vial.

    • Accurately weigh about 10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis and qualification of a 2,6-Dichloro-4-(methylthio)pyridine reference standard.

Analytical_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Evaluation cluster_Qualification Qualification Sample_Weighing Accurate Weighing Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution HPLC HPLC-UV/DAD (Purity & Impurities) Dissolution->HPLC Inject GC GC-FID/MS (Volatile Impurities & ID) Dissolution->GC Inject qNMR qNMR (Absolute Purity) Dissolution->qNMR Analyze Purity_Calculation Purity Calculation HPLC->Purity_Calculation Chromatogram Impurity_Identification Impurity Identification GC->Impurity_Identification Mass Spectra Structural_Confirmation Structural Confirmation GC->Structural_Confirmation Fragmentation qNMR->Purity_Calculation Spectrum Reference_Standard Qualified Reference Standard Purity_Calculation->Reference_Standard Impurity_Identification->Reference_Standard Structural_Confirmation->Reference_Standard

Caption: Workflow for the qualification of a 2,6-Dichloro-4-(methylthio)pyridine reference standard.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of 2,6-Dichloro-4-(methylthio)pyridine likely involves the introduction of the methylthio group onto a dichloropyridine backbone. Potential impurities could include:

  • Starting Materials: Unreacted 2,6-dichloropyridine.

  • Positional Isomers: Isomers where the methylthio group is at a different position on the pyridine ring.

  • Over-reacted Products: Further substitution on the pyridine ring.

  • By-products from Side Reactions: For example, oxidation of the methylthio group to a sulfoxide or sulfone.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The proposed chromatographic methods should be capable of separating these potential impurities from the main analyte.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The robust characterization of a 2,6-Dichloro-4-(methylthio)pyridine reference standard necessitates a multi-faceted analytical approach. While HPLC and GC provide excellent tools for purity assessment and impurity profiling, qNMR stands out as a primary method for determining absolute purity. The absence of a commercially available CRM for this compound places the onus on the analytical scientist to meticulously qualify an in-house standard. By employing a combination of these orthogonal techniques, researchers, scientists, and drug development professionals can establish a high-quality reference standard, thereby ensuring the integrity and reliability of their analytical data and, ultimately, the quality of the final product.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. [Link]

  • Synthesis of 2-(2,6-dichlorophenylmethylthio)pyridine N-oxide. PrepChem. [Link]

  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651. [Link]

  • Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. (2025, September 25). ResearchGate. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9). Agilent. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data & Supplier Info China. Alchemist-chem. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. Acta Poloniae Pharmaceutica, 62(5), 339-344. [Link]

  • How to develop a method for GC - top 3 tips. (2021, July 29). YouTube. [Link]

  • Considerations for Instrumentation and Column Selection GC Method Development. SGE Analytical Science. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils, 8(5), 11151-11157. [Link]

  • A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2025, August 8). ResearchGate. [Link]

  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Agilent. [Link]

  • A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2013). SciSpace. [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Impurities in Drug Substance and Drug Product Regulatory aspects. (2022, May 20). AIFA. [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1. (2014). AAPS PharmSciTech, 15(4), 1043–1056. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Synthesis method of 2,6-dichloropyridine. (2015).

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,6-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-4-(methylthio)pyridine is a halogenated heteroaromatic sulfide. Its disposal requires strict adherence to halogenated organic waste protocols with specific attention to sulfur content management. Improper disposal poses risks of toxic gas generation (HCl, SOx) and aquatic toxicity.

Immediate Action Required:

  • Waste Stream: Classify as Halogenated Organic Waste .

  • Segregation: Strictly isolate from Strong Oxidizers (peroxides, nitrates) to prevent exothermic sulfoxide/sulfone formation.

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards.[1] This compound combines the toxicity of chlorinated pyridines with the reactivity of organic sulfides.

PropertySpecification
Chemical Name 2,6-Dichloro-4-(methylthio)pyridine
CAS Number 73100-30-2
Molecular Formula C₆H₅Cl₂NS
Physical State Solid (White to off-white powder/crystals)
Key Functional Groups Pyridine ring (Basic/Aromatic), Chloro-substituents (Halogenated), Thioether (Sulfide)
GHS Hazard Classification (Conservative Assessment)
  • Acute Toxicity: Harmful/Toxic if swallowed, inhaled, or in contact with skin.

  • Skin/Eye Corrosion: Causes skin irritation (H315) and serious eye irritation (H319).

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).

  • Combustion Hazards: Emits Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) upon burning.

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix this compound with oxidizers. The thioether group (-S-CH₃) is a reducing agent. Mixing with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) can trigger a runaway exothermic reaction, evolving toxic fumes.

Segregation Logic
  • Compatible: Halogenated solvents (Dichloromethane, Chloroform), Non-halogenated organics (if approved by local EHS for commingling).

  • Incompatible (DO NOT MIX):

    • Strong Oxidizers: Risk of fire/explosion.

    • Strong Acids: Potential for protonation and heat generation; though less violent than oxidizers, it complicates incineration.

    • Aqueous Waste: Keep separate to minimize disposal costs (halogenated disposal is significantly more expensive than aqueous).

Visualization: Waste Segregation Decision Tree

The following diagram outlines the logical flow for segregating this specific chemical waste.

WasteSegregation cluster_warning CRITICAL SEGREGATION Start Waste: 2,6-Dichloro-4-(methylthio)pyridine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder/Crystals Liquid Liquid Solution StateCheck->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE Jar Label: Toxic Solid, Organic, n.o.s. Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream: Halogenated Organic Waste (High BTU, High Cl) SolidContainer->HaloStream Pack for Incineration HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloSolvent->HaloStream NonHaloSolvent->HaloStream *Must go to Halo stream due to solute content Oxidizer DO NOT MIX WITH: Nitric Acid, Peroxides, Bleach

Figure 1: Decision tree for segregating 2,6-Dichloro-4-(methylthio)pyridine waste streams to ensure safety and regulatory compliance.

Detailed Disposal Procedures
Scenario A: Pure Solid Waste (Stock Disposal)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers if moisture is present to prevent corrosion from potential hydrolysis (HCl formation).

  • Labeling: Affix a hazardous waste label with the following details:

    • Contents: "2,6-Dichloro-4-(methylthio)pyridine" (Do not use abbreviations).[2]

    • Hazards: "Toxic," "Irritant."

  • Storage: Store in a secondary containment tray in a cool, dry, well-ventilated area until pickup.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Classification: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorine atoms in the solute mandates classifying the entire mixture as Halogenated Solvent Waste .

  • Protocol:

    • Confirm the receiving carboy is compatible (HDPE/Glass).

    • Ensure the carboy is labeled "Halogenated Waste."

    • Add the solution slowly.

    • Log the addition on the waste tag, specifying the approximate concentration of the pyridine derivative.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Protocol: Place heavily contaminated solid items (weighing boats, pipettes, nitrile gloves) into a dedicated Solid Hazardous Waste bag (clear or red, depending on facility rules) inside a drum or box.

  • Sharps: If needles/syringes are contaminated, they must go into a Chemo/Sharps container (often yellow or white) destined for incineration, not standard sharps (red) which may be autoclaved (autoclaving does not destroy this chemical).

Professional Disposal Methods (The "Black Box")

As a researcher, your responsibility ends at the waste pickup. However, understanding the downstream process ensures you label correctly.

Primary Method: Rotary Kiln Incineration This compound cannot be landfilled or sewered. It must be destroyed thermally.

  • Combustion: The waste is injected into a kiln at temperatures exceeding 1000°C (1832°F) .

  • Destruction Efficiency: The residence time (typically >2 seconds) ensures complete breakdown of the pyridine ring and thioether bond.

  • Off-Gas Treatment (Critical):

    • Chlorine: Converts to HCl gas.

    • Sulfur: Converts to SO₂/SO₃.

    • Scrubbing: The incinerator exhaust passes through a wet scrubber (using NaOH or Lime) to neutralize the acid gases (HCl + NaOH → NaCl + H₂O) before release.

Why this matters: If you mislabel this as "Non-Halogenated," the facility might send it to a fuel-blending program for cement kilns that lack adequate acid scrubbers, potentially causing illegal emissions and equipment corrosion.

Emergency Spill Response

If a spill occurs during waste transfer, follow this self-validating response protocol.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 respirator if dust is generated.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it safe to clean?) Spill->Assess Minor Minor Spill (<10g/mL) Inside Hood Assess->Minor Manageable Major Major Spill (>10g/mL) Outside Hood Assess->Major Unsafe/Large CleanSolid Solid Spill: Do NOT sweep (Dust). Use wet wipe or scoop gently. Minor->CleanSolid Powder CleanLiquid Liquid Spill: Cover with absorbent pads or Vermiculite. Minor->CleanLiquid Solution Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Bag Double Bag Waste Label as Hazardous CleanSolid->Bag CleanLiquid->Bag Decon Clean surface with Soap & Water Bag->Decon

Figure 2: Emergency response workflow for spills of 2,6-Dichloro-4-(methylthio)pyridine.

Regulatory & Transport Information

When preparing the waste for transport by a licensed hauler, the following Department of Transportation (DOT) classifications likely apply. Always consult the specific SDS from your vendor as classifications can vary based on purity and physical form.

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (2,6-Dichloro-4-(methylthio)pyridine)

  • UN Number: UN 2811 (Alternative: UN 3263 "Corrosive solid, basic..." if pH testing indicates basicity).

  • Hazard Class: 6.1 (Toxic)

  • Packing Group: III (Minor Danger) or II (Medium Danger) - typically III for this class of intermediates.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733519 (2,6-Dichloro-4-(methylthio)pyridine). PubChem.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov.[3] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(methylthio)pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-(methylthio)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.